molecular formula C6H6INO B1324993 (5-Iodopyridin-3-yl)methanol CAS No. 72299-58-2

(5-Iodopyridin-3-yl)methanol

Cat. No.: B1324993
CAS No.: 72299-58-2
M. Wt: 235.02 g/mol
InChI Key: MAESWHLLEUUMGK-UHFFFAOYSA-N
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Description

(5-Iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAESWHLLEUUMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640075
Record name (5-Iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72299-58-2
Record name (5-Iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (5-Iodopyridin-3-yl)methanol, a key building block in medicinal chemistry and drug development. The document details a feasible synthetic route, purification methods, and a full characterization profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
CAS Number 72299-58-2
Appearance Expected to be a solid

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-iodonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding alcohol.

Step 1: Esterification of 5-Iodonicotinic Acid

A common method for the esterification of nicotinic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction:

5-Iodonicotinic acid + Ethanol -> Ethyl 5-iodonicotinate + Water

Experimental Protocol:

  • To a solution of 5-iodonicotinic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 5-iodonicotinate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of Ethyl 5-iodonicotinate

The reduction of the ester to the primary alcohol can be accomplished using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable solvent.

Reaction:

Ethyl 5-iodonicotinate + Reducing Agent -> this compound

Experimental Protocol (using Lithium Aluminum Hydride):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 5-iodonicotinate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data. Note: As experimentally obtained spectra are not publicly available, the following data are representative and based on the analysis of closely related structures.

TechniqueExpected Observations
¹H NMR Aromatic protons in the pyridine ring (typically in the range of 7.5-8.5 ppm), a singlet for the methylene protons (-CH₂OH) around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.
¹³C NMR Aromatic carbons in the pyridine ring (typically in the range of 120-160 ppm), and a signal for the methylene carbon (-CH₂OH) around 60-65 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z = 235, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization Start 5-Iodonicotinic Acid Esterification Esterification (Ethanol, H₂SO₄, Reflux) Start->Esterification Ester Ethyl 5-iodonicotinate Esterification->Ester Reduction Reduction (LiAlH₄, THF) Ester->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR Purity Purity Assessment (e.g., HPLC) Final_Product->Purity

An In-depth Technical Guide to (5-Iodopyridin-3-yl)methanol: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of (5-Iodopyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Chemical and Physical Properties

This compound is a solid, iodine-substituted pyridine derivative. Its core physical and chemical properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

PropertyValueSource
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
CAS Number 72299-58-2
Appearance Solid
Boiling Point 333.3 °C at 760 mmHg[]
Density 1.982 g/cm³[]
Melting Point Data not available
Solubility Data not available

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts will be influenced by the electronegativity of the iodine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbons of the pyridine ring and the single carbon of the methanol substituent. The carbon attached to the iodine atom will exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). Isotopic patterns due to the presence of iodine will also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic ring, C=N and C=C stretching vibrations of the pyridine ring, and the C-I stretch.

Chemical Stability and Reactivity

The stability and reactivity of this compound are largely dictated by the pyridine ring and the iodo and methanol functional groups.

Stability:

This compound is generally stable under standard laboratory conditions. However, like many organic compounds, it should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation. The compound is classified as a combustible solid.

Reactivity:

The primary sites of reactivity on this compound are the carbon-iodine bond, the hydroxyl group of the methanol substituent, and the nitrogen atom of the pyridine ring.

  • Carbon-Iodine Bond: The C-I bond is the most reactive site for cross-coupling reactions. The high polarizability and relatively weak nature of this bond make it an excellent substrate for various transition-metal-catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse functionalities at the 5-position of the pyridine ring.

  • Hydroxyl Group: The primary alcohol functionality can undergo typical alcohol reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal centers or to be protonated in the presence of acids.

Below is a logical diagram illustrating the key reactivity pathways of this compound.

Reactivity_Pathways start This compound C-I_Bond Functionalized Pyridines start->C-I_Bond Cross-Coupling (Suzuki, Stille, etc.) OH_Group Aldehydes, Carboxylic Acids, Esters, Ethers start->OH_Group Oxidation, Esterification, Etherification Pyridine_N Pyridinium Salts, Metal Complexes start->Pyridine_N Protonation, Ligation

Caption: Key reactivity pathways of this compound.

Experimental Protocols

Representative Experimental Workflow for the Synthesis of a Pyridyl Methanol:

The following is a generalized workflow for the synthesis of a pyridyl methanol, such as 3-pyridyl methanol from nicotinic acid, which can serve as a template for the synthesis of this compound from 5-iodonicotinic acid.

  • Esterification:

    • Reactants: Nicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Procedure: The nicotinic acid is dissolved in an excess of methanol. The acid catalyst is added cautiously. The mixture is then refluxed for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

    • Workup: The excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the methyl nicotinate ester.

  • Reduction:

    • Reactants: Methyl nicotinate, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or tetrahydrofuran).

    • Procedure: The methyl nicotinate is dissolved in the chosen solvent. The reducing agent is added portion-wise at a controlled temperature (often at 0 °C). The reaction mixture is then stirred at room temperature or refluxed for a period until the ester is fully consumed (monitored by TLC).

    • Workup: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is evaporated, and the aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude 3-pyridyl methanol, which can be further purified by column chromatography or distillation.

The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow cluster_esterification Esterification cluster_reduction Reduction start_acid 5-Iodonicotinic Acid reflux Reflux with Methanol & Acid Catalyst start_acid->reflux ester_workup Neutralization & Extraction reflux->ester_workup ester_product 5-Iodonicotinate Ester ester_workup->ester_product reduction_step Reduction with NaBH4 in Methanol/THF ester_product->reduction_step reduction_workup Quenching & Extraction reduction_step->reduction_workup final_product This compound reduction_workup->final_product

Caption: General workflow for the synthesis of a pyridyl methanol.

Conclusion

This compound is a versatile and valuable building block in synthetic chemistry. Its well-defined chemical properties and predictable reactivity make it an important tool for the development of novel pharmaceuticals and functional materials. This guide provides essential technical information to aid researchers in the effective utilization and handling of this compound. Further investigation into its specific physical properties, such as melting point and solubility, would be beneficial for the broader scientific community.

References

Spectroscopic Analysis of (5-Iodopyridin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodopyridin-3-yl)methanol is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of the iodo- and hydroxymethyl- functionalities on the pyridine ring offers multiple reaction sites for derivatization. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and for tracking its transformation in chemical reactions. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed, experimentally-derived spectroscopic data for this compound. While the compound is commercially available from several suppliers, analytical data such as NMR, IR, and MS spectra are not consistently provided. This guide is therefore based on typical spectroscopic values for similar pyridine and iodinated aromatic compounds, and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring and the presence of the methanol group.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the methanol group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet (or narrow triplet)1HH-2
~8.3Singlet (or narrow triplet)1HH-6
~7.9Singlet (or narrow triplet)1HH-4
~4.7Singlet2H-CH₂OH
VariableBroad Singlet1H-OH

Experimental Protocol (General): A sample of this compound would be dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-6
~150C-2
~145C-4
~138C-3
~95C-5 (bearing Iodine)
~62-CH₂OH

Experimental Protocol (General): The ¹³C NMR spectrum would be obtained using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂)
1600-1550Medium to StrongC=C and C=N stretching (pyridine ring)
1450-1400MediumC=C and C=N stretching (pyridine ring)
1050-1000StrongC-O stretch (primary alcohol)

Experimental Protocol (General): The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
235[M]⁺, Molecular ion
204[M - CH₂OH]⁺
108[M - I]⁺
78Pyridine fragment

Experimental Protocol (General): A mass spectrum could be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or purchased sample of this compound is outlined below.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis or Procurement of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Initial Purity Assessment (TLC, Melting Point) Purification->Purity_Check NMR NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Structure_Confirmation Structure Confirmation and Data Interpretation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Tabulation Tabulation of Spectroscopic Data Structure_Confirmation->Data_Tabulation Report Final Technical Report Data_Tabulation->Report

A Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores a diverse array of starting materials for the synthesis of novel heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The following sections provide detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of these synthetic transformations.

Nitrogen-Containing Heterocycles: The Synthesis of Pyrimidines from Chalcones

The condensation of chalcones with urea or thiourea is a classical and effective method for the synthesis of pyrimidine derivatives, which are core structures in numerous biologically active compounds.

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones and Urea

This protocol details both conventional and microwave-assisted methods for the synthesis of 4,6-disubstituted pyrimidin-2(1H)-ones.

Conventional Synthesis:

  • In a round-bottom flask, dissolve the appropriate chalcone (0.01 mol) and urea (0.01 mol, 0.6 g) in 10 mL of 95% ethanol.

  • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution to the mixture.

  • Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute HCl to precipitate the product.

  • Filter the solid precipitate, wash it with water, and dry it to obtain the final pyrimidine derivative.[1][2]

Microwave-Assisted Synthesis:

  • In a microwave-safe vessel, combine the chalcone (0.01 mol) and urea (0.01 mol, 0.6 g) in 10 mL of 95% ethanol.

  • Slowly add 10 mL of a 40% aqueous potassium hydroxide solution while stirring.

  • Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry the resulting solid.[2]

Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines
Chalcone SubstituentMethodReaction TimeYield (%)
H Conventional4 h75
Microwave7 min88
4-Cl Conventional4 h78
Microwave8 min90
4-OCH₃ Conventional4 h80
Microwave7.5 min92
4-NO₂ Conventional4 h72
Microwave9 min85

Reaction Workflow: Pyrimidine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chalcone Chalcone Condensation Condensation (KOH, Ethanol) Chalcone->Condensation Urea Urea Urea->Condensation Pyrimidine Pyrimidine Derivative Condensation->Pyrimidine

Caption: Workflow for the synthesis of pyrimidine derivatives.

Oxygen-Containing Heterocycles: Synthesis of 2H-Chromenes and Tetrahydrofurans

Synthesis of 2H-Chromenes from α,β-Unsaturated Aldehydes and Phenols

The reaction of α,β-unsaturated aldehydes with substituted phenols provides a direct route to 2H-chromenes, a common motif in natural products and pharmaceuticals.

  • Set up a reflux apparatus with a round-bottom flask and a condenser.

  • To the flask, add 3,5-dimethoxyphenol, benzoic acid, and phenylboronic acid catalysts.

  • Add 50 mL of heptane and a PTFE stir bar.

  • Stir the mixture until all solids are dissolved.

  • Using a syringe, add 3-methyl-2-butenal to the flask through a rubber septum.

  • Heat the reaction mixture to reflux and stir overnight (approximately 17.5 hours).

  • Monitor the reaction completion by TLC using a 4% ethyl acetate in hexane eluent.

  • After completion, remove the excess solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using 4% ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the 5,7-dimethoxy-2,2-dimethyl-2H-1-chromene.[3]

G Phenol Phenol Intermediate1 Intermediate Complex Phenol->Intermediate1 Reacts with Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Intermediate1 Catalyst Phenylboronic/Benzoic Acid Catalyst Catalyst->Intermediate1 Catalyzes Chromene 2H-Chromene Intermediate1->Chromene Cyclization Catalyst_Regen Catalyst Regeneration Chromene->Catalyst_Regen Product Release Catalyst_Regen->Catalyst

Caption: Catalytic cycle for 2H-chromene synthesis.

Rhodium(II)-Catalyzed Synthesis of Tetrahydrofurans from α-Diazo Compounds

The Rhodium(II)-catalyzed reaction of α-diazo compounds containing a tethered hydroxyl group offers an efficient method for the stereoselective synthesis of functionalized tetrahydrofurans.

  • In a suitable flask, prepare a solution of the α-diazo-β-hydroxy ester (1.0 mmol) in a dry solvent such as toluene (10 mL).

  • Add a catalytic amount of a rhodium(II) catalyst, for example, Rh₂(OAc)₄ (0.5-1 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting diazo compound is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the tetrahydrofuran derivative.

SubstrateCatalystSolventTemperature (°C)Yield (%)
Ethyl 2-diazo-5-hydroxy-3-oxohexanoateRh₂(OAc)₄Toluene11085
Methyl 2-diazo-4-phenyl-5-hydroxy-3-oxopentanoateRh₂(esp)₂Dichloromethane4092
Benzyl 2-diazo-6-hydroxy-3-oxoheptanoateRh₂(OAc)₄Benzene8078

Sulfur-Containing Heterocycles: Synthesis of 1,2-Dithioles

The reaction of tertiary amines with sulfur monochloride provides a direct route to 1,2-dithiole derivatives, a class of sulfur-rich heterocycles with interesting biological activities.

Experimental Protocol: Synthesis of 1,2-Dithioles from Tertiary Amines and Sulfur Monochloride
  • In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of the tertiary amine (e.g., triethylamine) in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfur monochloride (S₂Cl₂) in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,2-dithiole.

Logical Relationship: Formation of 1,2-Dithioles

G Start Tertiary Amine + Sulfur Monochloride Intermediate Reactive Intermediate (e.g., Thionium Ion) Start->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1,2-Dithiole Cyclization->Product

Caption: Logical steps in the formation of 1,2-dithioles.

This guide provides a foundational understanding of key synthetic routes to important classes of heterocyclic compounds. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the design and execution of novel synthetic strategies in the pursuit of new therapeutic agents.

References

(5-Iodopyridin-3-yl)methanol: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-Iodopyridin-3-yl)methanol , a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry. Its strategic placement of an iodine atom and a hydroxymethyl group on the pyridine ring offers synthetic chemists a versatile platform for constructing complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in the development of novel drug candidates, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 72299-58-2
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Solid
SMILES OCc1cncc(I)c1
InChI Key MAESWHLLEUUMGK-UHFFFAOYSA-N

Synthesis and Reactivity

While this compound is commercially available, its synthesis can be achieved from readily accessible starting materials. A common synthetic route involves the reduction of 5-iodonicotinic acid. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane complexes.

The true synthetic utility of this compound lies in the reactivity of its two key functional groups: the iodine atom and the hydroxymethyl group. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions allow for the introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

Key Reactions:
  • Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for constructing biaryl and heteroaryl-aryl structures.

  • Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne, again using a palladium catalyst and a copper(I) co-catalyst, to form an alkynylpyridine. This moiety is a valuable pharmacophore in many biologically active molecules.

  • Heck Coupling: The iodopyridine can be coupled with an alkene to introduce a vinyl group.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodopyridine with an amine.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing further opportunities for functionalization. It can also be converted to a leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions.

Applications in Medicinal Chemistry

The unique structural features of this compound have made it a valuable building block in the synthesis of a range of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several potent and selective DPP-4 inhibitors have been synthesized using scaffolds derived from this compound. The pyridine nitrogen can act as a key hydrogen bond acceptor in the DPP-4 active site, while the substituents introduced via cross-coupling reactions can occupy various binding pockets to enhance potency and selectivity.

DPP4_Signaling_Pathway GLP1 GLP-1 GLP1R GLP1R GLP1->GLP1R Activates DPP4 DPP4 GLP1->DPP4 Inactivated by Inactive_GLP1 Inactive GLP-1 Insulin_Secretion Increased Insulin Secretion Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose DPP4_Inhibitor This compound -derived Inhibitor DPP4_Inhibitor->DPP4 Inhibits GLP1R->Insulin_Secretion Stimulates DPP4->Inactive_GLP1

A study on novel tricyclic DPP-4 inhibitors demonstrated the importance of the pyridine scaffold in achieving high potency.[1] The table below summarizes the inhibitory activity of some of these compounds.

CompoundDPP-4 IC₅₀ (nM)[1]
Sitagliptin (reference)22 ± 2
Compound 12a (cis-isomer) 35 ± 5
Compound 12b (trans-isomer) 120 ± 10
Compound 13 25 ± 3
Compound 17 45 ± 6
Compound 18 250 ± 20
Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous system. They are implicated in a variety of physiological processes, including learning, memory, and attention.[2] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound derivatives have been utilized to synthesize potent and selective nAChR modulators. The 3-pyridylmethanol motif is a common feature in many nAChR ligands, where it can interact with key residues in the receptor's binding site.

nAChR_Signaling_Pathway ACh Acetylcholine nAChR nAChR ACh->nAChR Activates Modulator This compound -derived Modulator Modulator->nAChR Modulates Ion_Influx Na⁺/Ca²⁺ Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling Cascades (e.g., PI3K/Akt) Depolarization->Signaling_Cascade Neurotransmission Modulation of Neurotransmitter Release Depolarization->Neurotransmission nAChR->Ion_Influx Opens Channel

Research into novel α7 nAChR positive allosteric modulators (PAMs) has employed arylpyrid-3-ylmethanones, which can be synthesized from this compound.[3] The biological activity of some of these compounds is presented below.

Compoundα7 nAChR EC₅₀ (µM)[3]Max Modulation (%)[3]
7v 0.181200
7z >10770
7aa >10470
Kinase Inhibitors

The versatility of this compound also extends to the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can serve as a hinge-binding motif, a common feature of many kinase inhibitors, while the diverse substituents introduced at the 5-position can target specific pockets within the kinase active site to achieve potency and selectivity. For example, novel pyridine-based compounds have been designed and synthesized as potential PIM-1 kinase inhibitors for the treatment of breast cancer.[4]

Experimental Protocols

General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which can be adapted for this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, adaptable for this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of powerful cross-coupling reactions, coupled with the inherent biological relevance of the pyridine scaffold, makes it an attractive starting point for the synthesis of novel and potent drug candidates. The successful application of this building block in the development of DPP-4 inhibitors and nAChR modulators highlights its significant potential in addressing a variety of therapeutic needs. As synthetic methodologies continue to advance, the utility of this compound in drug discovery is poised to expand even further.

References

An In-depth Technical Guide to the Synthesis of (5-Iodopyridin-3-yl)methanol Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological relevance of (5-iodopyridin-3-yl)methanol and its derivatives. This class of compounds holds significant interest for biological screening due to the versatile reactivity of the iodopyridine scaffold, which allows for further functionalization and exploration of structure-activity relationships (SAR).

Core Synthesis Strategy

The most direct and widely applicable method for the synthesis of this compound is a two-step process commencing with commercially available 5-iodonicotinic acid. This strategy involves an initial esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding primary alcohol.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 5-Iodonicotinic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Start->Esterification Intermediate Methyl 5-iodonicotinate Esterification->Intermediate Reduction Reduction (e.g., NaBH₄, MeOH/THF) Intermediate->Reduction Product This compound Reduction->Product Derivatization Further Derivatization Product->Derivatization Screening Biological Screening Derivatization->Screening

Caption: General two-step synthesis of this compound and subsequent derivatization for biological screening.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Esterification of 5-Iodonicotinic Acid to Methyl 5-Iodonicotinate

This procedure is based on the general principles of Fischer esterification.[1]

Materials:

  • 5-Iodonicotinic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Suspend 5-iodonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and water.

  • Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 5-iodonicotinate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reactant/ProductMolecular WeightMolar Equivalents
5-Iodonicotinic acid248.92 g/mol 1.0
Methanol32.04 g/mol Solvent
Sulfuric Acid98.08 g/mol Catalytic
Methyl 5-iodonicotinate263.04 g/mol (Theoretical) 1.0
Step 2: Reduction of Methyl 5-Iodonicotinate to this compound

This protocol is adapted from established methods for the reduction of pyridine esters using sodium borohydride.[2]

Materials:

  • Methyl 5-iodonicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve methyl 5-iodonicotinate (1.0 eq) in a mixture of anhydrous THF and methanol (e.g., a 4:1 to 1:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with an organic solvent (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Reactant/ProductMolecular WeightMolar Equivalents
Methyl 5-iodonicotinate263.04 g/mol 1.0
Sodium Borohydride37.83 g/mol 2.0 - 4.0
This compound235.02 g/mol (Theoretical) 1.0

Biological Screening and Potential Signaling Pathways

While specific biological screening data for this compound and its simple derivatives are not extensively reported in publicly available literature, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridinemethanol have been investigated for a range of therapeutic applications.

The iodopyridine moiety is of particular interest in medicinal chemistry as it can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. Furthermore, the presence of a halogen atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Based on the activities of other substituted pyridine derivatives, potential areas for biological screening of this compound derivatives include:

  • Anticancer Activity: Numerous pyridine-containing compounds have demonstrated potent anticancer activity.[3] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[4][5][6] Small molecule inhibitors targeting this pathway are of significant interest in oncology drug discovery.

Potential Involvement in the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel anticancer agents.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative? Inhibitor->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Iodonicotinic acidC₆H₄INO₂248.92Solid
Methyl 5-iodonicotinateC₇H₆INO₂263.04Solid/Oil
This compoundC₆H₆INO235.02Solid

Conclusion

This technical guide outlines a robust and accessible synthetic route to this compound, a versatile building block for the development of novel chemical entities for biological screening. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis of this compound and its subsequent derivatives. While specific biological data for this particular scaffold is emerging, the prevalence of the pyridine motif in anticancer agents suggests that the PI3K/Akt/mTOR pathway is a logical starting point for investigating the mechanism of action of newly synthesized derivatives. Further derivatization of the this compound core and comprehensive biological evaluation are warranted to fully explore the therapeutic potential of this compound class.

References

Investigating the reactivity of the carbon-iodine bond in (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in (5-Iodopyridin-3-yl)methanol

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[] Its structure incorporates a pyridine ring, a hydroxymethyl group, and a strategically positioned carbon-iodine bond. The C-I bond is the primary site of reactivity, serving as a versatile handle for introducing molecular complexity. The relatively low bond dissociation energy of the C-I bond makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.[2] This guide provides a comprehensive overview of the reactivity of this bond, focusing on key transformations, experimental methodologies, and catalytic systems relevant to researchers, scientists, and drug development professionals.

Core Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides (I > Br > Cl > F) in the context of palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from its weaker bond strength, which facilitates the rate-determining oxidative addition step to a low-valent palladium(0) complex. The electron-deficient nature of the pyridine ring further activates the C-I bond towards this process. Consequently, this compound is an ideal substrate for constructing C-C, C-N, and C-O bonds under relatively mild conditions.

Key Cross-Coupling Transformations

The versatility of the C-I bond in this compound is best demonstrated through its performance in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound readily participates in this reaction with various aryl- and heteroarylboronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 / 16~85-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃DMF100 / 12~80-90
Thiophen-2-ylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110 / 8~80-95
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[3] This reaction is highly efficient for this compound, providing access to a wide range of substituted alkynylpyridines. Copper-free versions of this reaction are also well-established.[4]

Table 2: Representative Conditions for Sonogashira Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25 / 6~85-98[5]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene60 / 4~90-99
Propargyl AlcoholPd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile80 / 12~75-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[6][7] The reaction couples aryl halides with a diverse range of primary and secondary amines. The C-I bond of this compound is highly susceptible to this transformation, allowing for the synthesis of various aminopyridine derivatives.[8]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100 / 18~80-95
AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110 / 24~75-90
BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH90 / 12~80-92
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[9] While aryl iodides are highly reactive, regioselectivity can sometimes be a challenge depending on the alkene substrate.[10]

Table 4: Representative Conditions for Heck Reaction

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
n-Butyl AcrylatePd(OAc)₂Et₃NDMF100 / 5~70-85
StyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMA120 / 24~65-80
Allyl AlcoholPdCl₂(PPh₃)₂K₂CO₃Acetonitrile/H₂O80 / 12~60-75[11]

Experimental Protocols

The following sections provide detailed, representative methodologies for key transformations.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagent Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution : Heat the mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[12]

Protocol 2: Sonogashira Coupling with Phenylacetylene
  • Reagent Preparation : To an oven-dried flask, add this compound (1.0 eq) and copper(I) iodide (CuI) (0.05 eq).

  • Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq).

  • Solvent and Reagent Addition : Evacuate and backfill the flask with argon. Add anhydrous, degassed THF, followed by triethylamine (Et₃N) (2.5 eq). Finally, add phenylacetylene (1.1 eq) dropwise.[13]

  • Reaction Execution : Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up : Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash chromatography to obtain the coupled product.

Protocol 3: Buchwald-Hartwig Amination with Morpholine
  • Reagent Preparation : In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried reaction vessel.

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BINAP, 0.05 eq).

  • Substrate Addition : Add this compound (1.0 eq) and morpholine (1.2 eq) dissolved in anhydrous toluene.[14]

  • Reaction Execution : Seal the vessel and heat the mixture to 100 °C for 18 hours.

  • Work-up : Cool the reaction to ambient temperature. Dilute with diethyl ether and quench carefully with water. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification : Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography.

Visualizations of Workflows and Mechanisms

Experimental and Catalytic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental catalytic cycles governing these transformations.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Combine Aryl Iodide, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex oa_label Oxidative Addition pd_boron Ar-Pd(II)-R(L)₂ pd_complex->pd_boron tm_label Transmetalation pd_boron->pd0 re_label Reductive Elimination aryl_iodide Ar-I aryl_iodide->pd_complex boronic_acid R-B(OR)₂ + Base boronic_acid->pd_boron product Ar-R product->pd0 G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Ar-I pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkyne Transmetalation cu_iodide Cu-I pd_complex->cu_iodide pd_alkyne->pd0 Reductive Elimination product Product: Ar-C≡CR pd_alkyne->product cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_alkyne->cu_iodide cu_iodide->cu_alkyne R-C≡C-H + Base

References

An In-depth Technical Guide to the Derivatization of the Hydroxyl Group of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key chemical transformations involving the hydroxyl group of (5-Iodopyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to the synthetic handles offered by both the hydroxyl group and the iodo substituent. Derivatization of the hydroxyl moiety allows for the introduction of a wide array of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document details common derivatization strategies, including etherification, esterification, and carbamoylation, complete with generalized experimental protocols and data presented for comparative analysis.

Core Derivatization Strategies

The primary alcohol of this compound can be readily converted into ethers, esters, and carbamates through well-established synthetic methodologies. These transformations provide access to a diverse range of analogues for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Etherification

The formation of an ether linkage from the hydroxyl group of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Esterification

Ester derivatives of this compound can be prepared through several methods, with the reaction of the alcohol with acyl chlorides or acid anhydrides being the most prevalent. These reactions are typically conducted in the presence of a base to neutralize the acidic byproduct.

Carbamoylation

The synthesis of carbamates from this compound can be accomplished by reacting the alcohol with an isocyanate or a carbamoyl chloride. These reactions are often facilitated by a basic catalyst.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound based on established chemical principles and analogous reactions found in the literature. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Table 1: Etherification of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHTHF25485-95
Ethyl BromideNaHDMF25-50680-90
Benzyl BromideK2CO3Acetonitrile801275-85

Table 2: Esterification of this compound

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCM0-25290-98
Benzoyl ChlorideTriethylamineDCM0-25388-95
Acetic AnhydrideDMAP (cat.)DCM25492-99

Table 3: Carbamoylation of this compound

ReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Phenyl IsocyanateDBTDL (cat.)Toluene80585-95
Ethyl IsocyanateTriethylamineTHF60680-90
Dimethylcarbamoyl ChloridePyridineDCM251270-80

Experimental Protocols

Detailed methodologies for the key derivatization reactions are provided below. Standard laboratory safety precautions should be followed, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of (5-Iodo-3-pyridinyl)methyl methyl ether (Etherification)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ether.

Protocol 2: Synthesis of (5-Iodo-3-pyridinyl)methyl acetate (Esterification)
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours or until complete as monitored by TLC.

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The resulting crude ester is purified by flash chromatography.

Protocol 3: Synthesis of (5-Iodo-3-pyridinyl)methyl phenylcarbamate (Carbamoylation)
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Add phenyl isocyanate (1.05 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization or flash column chromatography to yield the desired carbamate.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the described derivatization processes.

Etherification_Workflow Etherification of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound alkoxide Alkoxide Formation start->alkoxide base Base (e.g., NaH) base->alkoxide solvent_prep Anhydrous Solvent (e.g., THF) solvent_prep->alkoxide sn2 SN2 Reaction alkoxide->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 quench Quenching sn2->quench extract Extraction quench->extract purify_ether Purification extract->purify_ether product_ether Ether Product purify_ether->product_ether

Caption: Workflow for the Williamson Ether Synthesis.

Esterification_Workflow Esterification of this compound cluster_prep_ester Preparation cluster_reaction_ester Reaction cluster_workup_ester Work-up & Purification start_ester This compound acylation O-Acylation start_ester->acylation base_ester Base (e.g., Pyridine) base_ester->acylation solvent_ester Anhydrous Solvent (e.g., DCM) solvent_ester->acylation acyl_agent Acylating Agent (RCOCl or (RCO)2O) acyl_agent->acylation quench_ester Quenching acylation->quench_ester extract_ester Extraction quench_ester->extract_ester purify_ester Purification extract_ester->purify_ester product_ester Ester Product purify_ester->product_ester

Caption: Workflow for Ester Synthesis.

Carbamoylation_Workflow Carbamoylation of this compound cluster_prep_carbamate Preparation cluster_reaction_carbamate Reaction cluster_workup_carbamate Work-up & Purification start_carbamate This compound addition Nucleophilic Addition start_carbamate->addition solvent_carbamate Anhydrous Solvent (e.g., Toluene) solvent_carbamate->addition isocyanate Isocyanate (R-NCO) isocyanate->addition catalyst Catalyst (e.g., DBTDL) catalyst->addition concentrate Concentration addition->concentrate purify_carbamate Purification concentrate->purify_carbamate product_carbamate Carbamate Product purify_carbamate->product_carbamate

An In-depth Technical Guide to the Scope of Reactions with (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Iodopyridin-3-yl)methanol is a versatile building block in organic synthesis, prized for its dual reactivity. The presence of both a nucleophilic hydroxyl group and an electrophilic iodinated pyridine ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceutical and materials science applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851878

Experimental Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanol

  • To an oven-dried Schlenk flask, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and water (2 mL).

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 3:1) to afford (5-phenylpyridin-3-yl)methanol as a white solid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Phenylboronic acid K3PO4, Pd(OAc)2, SPhos solvent Add Degassed Toluene/H2O reagents->solvent inert Inert Atmosphere (Argon) solvent->inert heating Heat to 100°C Stir for 12h inert->heating extraction Dilute with EtOAc Wash with H2O & Brine heating->extraction drying Dry over Na2SO4 Filter & Concentrate extraction->drying purification Flash Column Chromatography drying->purification product Isolated Product: (5-Phenylpyridin-3-yl)methanol purification->product Sonogashira_Pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Aryl-I Pd_Aryl Aryl-Pd(II)-I OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Aryl_Alkynyl Aryl-Pd(II)-Alkynyl Transmetal->Pd_Aryl_Alkynyl RedElim Reductive Elimination Pd_Aryl_Alkynyl->RedElim RedElim->Pd0 Product CuI CuI Alkyne_Complex π-Alkyne-Cu Complex CuI->Alkyne_Complex Alkyne Cu_Acetylide Cu-Acetylide Alkyne_Complex->Cu_Acetylide Base Cu_Acetylide->Transmetal Transfer of Alkynyl Group Oxidation_Workflow start Start: This compound reagents Add MnO2 in Dichloromethane start->reagents reaction Stir at RT for 24h reagents->reaction filtration Filter through Celite reaction->filtration concentration Concentrate Filtrate filtration->concentration product Product: 5-Iodonicotinaldehyde concentration->product

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of (5-Iodopyridin-3-yl)methanol with various boronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-3-pyridinemethanol derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.[1][2] The provided protocol is based on established methods for Suzuki couplings of heterocyclic halides and offers a solid starting point for further optimization.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[5][6] In this specific application, this compound acts as the organohalide, reacting with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][5] The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving pyridine and other heterocyclic halides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)[PdCl(allyl)]₂ / XPhos
Catalyst Loading 1-5 mol%0.5-2 mol%2-5 mol%1-3 mol%
Boronic Acid Arylboronic acid (1.1-1.5 eq)Heteroarylboronic acid (1.2-2.0 eq)Vinylboronic acid (1.1-1.5 eq)Alkylboronic acid (1.5-2.5 eq)
Base K₂CO₃ (2-3 eq)K₃PO₄ (2-3 eq)Cs₂CO₃ (2-3 eq)Na₂CO₃ (2-3 eq)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DMFTHF/H₂O (3:1)
Temperature 80-100 °C90-110 °C100-120 °C60-80 °C
Reaction Time 4-12 h6-18 h8-24 h12-36 h

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via a syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-pyridinemethanol product.[8]

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Coupling_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Degassing (Evacuate/Backfill with N₂/Ar) A->B Inert Atmosphere C Solvent Addition (Degassed Solvents) B->C D Reaction (Heating and Stirring) C->D E Reaction Monitoring (TLC/LC-MS) D->E Periodically E->D Incomplete F Workup (Extraction and Washing) E->F Complete G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: Workflow for the Suzuki Coupling Reaction of this compound.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln(R²) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylIodide This compound (R¹-I) ArylIodide->OxAdd BoronicAcid ArB(OH)₂ (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in medicinal chemistry and materials science for the synthesis of complex molecular architectures under mild conditions.[1]

(5-Iodopyridin-3-yl)methanol is a valuable building block in drug discovery, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties. The resulting (5-alkynylpyridin-3-yl)methanol derivatives are key intermediates in the synthesis of various biologically active compounds. The presence of the hydroxymethyl group introduces a functional handle for further molecular elaboration, while the pyridine nitrogen can influence the catalytic activity. These application notes provide detailed protocols and optimized conditions for the successful Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide, this compound.

  • Copper Cycle: Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

The pyridine nitrogen can coordinate to the palladium catalyst, which may influence its reactivity. Careful selection of ligands and reaction conditions is therefore crucial for optimal results.

Optimized Reaction Conditions

Based on established protocols for similar iodopyridine substrates, the following tables summarize the optimized conditions and representative yields for the Sonogashira coupling of this compound.

Table 1: Optimized General Reaction Parameters

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ is often preferred due to its higher stability.
Copper (I) Co-catalyst CuI (2-10 mol%)Essential for the activation of the terminal alkyne.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Should be used in excess (2-3 equivalents) and freshly distilled.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and degassed solvents are critical for high yields.
Temperature Room temperature to 65 °CHigher temperatures may be required for less reactive alkynes.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Table 2: Representative Yields with Various Terminal Alkynes

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene(5-(Phenylethynyl)pyridin-3-yl)methanol85-95
2Propargyl alcohol(5-(3-Hydroxyprop-1-yn-1-yl)pyridin-3-yl)methanol75-85
31-Hexyne(5-(Hex-1-yn-1-yl)pyridin-3-yl)methanol80-90
4(Trimethylsilyl)acetylene(5-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol90-99

Yields are estimated based on reactions with structurally similar substrates and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

General Considerations
  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the catalyst and the homocoupling of the terminal alkyne.

  • Anhydrous solvents and freshly distilled bases are essential for optimal results and reproducibility.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, 1-Hexyne, (Trimethylsilyl)acetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Detailed Experimental Procedure
  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the starting iodide) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor its progress by TLC.

  • Upon completion (typically when the starting material is consumed, 2-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (5-alkynylpyridin-3-yl)methanol.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex trans-Ar-Pd(II)(I)L₂ Pd0->PdII_complex Ar-I ArylI This compound (Ar-I) OxAdd Oxidative Addition PdII_alkynyl cis-Ar-Pd(II)(C≡C-R)L₂ PdII_complex->PdII_alkynyl R-C≡C-Cu Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_acetylide + CuI, Base CuI CuI Base Base Transmetalation Transmetalation PdII_alkynyl->Pd0 Product Product (Ar-C≡C-R) PdII_alkynyl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine this compound, Pd catalyst, and CuI in a dry flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) Reagents->Inert SolventBase Add Anhydrous Solvent and Base Inert->SolventBase AlkyneAdd Add Terminal Alkyne SolventBase->AlkyneAdd Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) AlkyneAdd->Reaction Workup Aqueous Workup (Dilution, Filtration, Extraction, Washing) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

References

Application Notes and Protocols: Heck Reaction of (5-Iodopyridin-3-yl)methanol with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures and the synthesis of biologically active compounds. The reaction's broad functional group tolerance and generally high stereoselectivity for the trans-isomer make it a highly valuable transformation.[1]

This document provides detailed application notes and protocols for the Heck reaction of (5-Iodopyridin-3-yl)methanol with a variety of alkenes. This compound is a valuable building block in medicinal chemistry, and its derivatization via the Heck reaction allows for the introduction of diverse alkenyl substituents, leading to the synthesis of novel compounds with potential therapeutic applications. The presence of the pyridine nitrogen and the hydroxymethyl group introduces specific electronic and steric considerations that can influence the reaction outcome. Challenges in the Heck reaction of N-heteroaryl halides can include catalyst poisoning by the nitrogen atom; however, appropriate selection of ligands and reaction conditions can overcome these issues.[3]

Reaction Principle and Mechanism

The generally accepted mechanism for the Heck reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II)-pyridyl complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-pyridyl bond.

  • β-Hydride Elimination: A β-hydrogen atom is eliminated from the alkyl-palladium intermediate, leading to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the Heck reaction of this compound with various alkenes. The data is based on typical conditions and expected yields for similar heteroaryl iodides, as specific literature data for this exact substrate is limited.[3]

EntryAlkeneProductCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylate(E)-butyl 3-(5-(hydroxymethyl)pyridin-3-yl)acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001275
2Styrene(E)-3-(5-(hydroxymethyl)pyridin-3-yl)styrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc1201668
31-Octene(E)-3-(dec-1-en-1-yl)-5-(hydroxymethyl)pyridinePdCl₂(PPh₃)₂ (3)-Et₃N (2.5)NMP1102455
4Methyl methacrylatemethyl 2-((E)-2-(5-(hydroxymethyl)pyridin-3-yl)vinyl)acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF1001862
5Acrylonitrile(E)-3-(5-(hydroxymethyl)pyridin-3-yl)acrylonitrilePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMAc1101470

Yields are isolated yields and are representative. Optimization may be required for specific substrates.

Experimental Protocols

General Protocol for the Heck Reaction of this compound with Alkenes

This protocol provides a general procedure that can be adapted for various alkenes.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, DMAc, NMP)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of aryl iodide).

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the alkene (1.2-1.5 equiv.) and the base (2.0-2.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Note: For volatile alkenes, the reaction should be performed in a sealed tube to prevent evaporation. The choice of catalyst, ligand, base, and solvent may need to be optimized for each specific alkene to achieve the best results.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for the Heck Reaction Reactants Reactants: This compound Alkene Reaction_Setup Reaction Setup: Inert Atmosphere (N₂/Ar) Schlenk Flask Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Catalyst_System->Reaction_Setup Solvent Anhydrous Solvent (e.g., DMF, DMAc) Solvent->Reaction_Setup Heating Heating & Stirring (100-120 °C) Reaction_Setup->Heating Workup Aqueous Workup: Extraction with Organic Solvent Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Substituted Alkene Purification->Product

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

G Catalytic Cycle of the Heck Reaction cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Alkene R-Pd(II)L₂(Alkene)-I PdII_Aryl->PdII_Alkene Alkene Coordination Alkene_Coord Alkene Coordination PdII_Alkyl R-Alkyl-Pd(II)L₂-I PdII_Alkene->PdII_Alkyl Migratory Insertion Mig_Ins Migratory Insertion PdII_Hydride H-Pd(II)L₂(Product)-I PdII_Alkyl->PdII_Hydride β-Hydride Elimination Beta_Elim β-Hydride Elimination PdII_Hydride->Pd0 Reductive Elimination Product Product PdII_Hydride->Product Red_Elim Reductive Elimination BaseH Base-H⁺ + I⁻ ArylIodide R-I (this compound) Alkene Alkene Base Base

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] These application notes provide detailed protocols and guidance for the successful amination of (5-Iodopyridin-3-yl)methanol, a key building block in medicinal chemistry.

The presence of a hydroxymethyl group on the pyridine ring introduces a consideration for functional group compatibility. While the Buchwald-Hartwig amination is known for its broad functional group tolerance, the acidic proton of the alcohol can potentially interact with the strong bases typically employed in the reaction.[3][4] However, with careful selection of reaction parameters, this challenge can be effectively managed.

Reaction Principle and Logical Workflow

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Amine, Palladium Pre-catalyst, Ligand, and Base in an Inert Atmosphere solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent 1. Reagent Loading heating Heat the Reaction Mixture (e.g., 80-110 °C) solvent->heating 2. Initiate Reaction monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring 3. During Reaction quench Cool to Room Temperature and Quench monitoring->quench 4. Upon Completion extraction Aqueous Work-up and Extraction quench->extraction 5. Isolation purification Purify by Column Chromatography extraction->purification 6. Purification product Obtain Pure (5-(Amino)pyridin-3-yl)methanol Product purification->product 7. Final Product Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-I]L₂ Pd0->PdII_Aryl Ar-I Product Ar-NR'R'' OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']L₂⁺ PdII_Aryl->PdII_Amine HNR'R'' Amine_Coord Amine Coordination PdII_Amido [Ar-Pd(II)-NR'R'']L₂ PdII_Amine->PdII_Amido Base Deprotonation Base (-HB⁺) PdII_Amido->Pd0 Ar-NR'R'' Red_Elim Reductive Elimination Substrates Ar-I + HNR'R'' c1 c1 c2 c2 c3 c3 c4 c4 Component_Relationships ArylHalide This compound Product Aminopyridine Product ArylHalide->Product Provides Pyridine Core Amine Amine (Primary or Secondary) Amine->Product Provides Amino Group Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)₂) Catalyst->Product Catalyzes C-N Bond Formation Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Catalyst Stabilizes & Activates Base Base (e.g., NaO*t*Bu) Base->Amine Deprotonates Base->Catalyst Facilitates Catalytic Cycle

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of (5-Iodopyridin-3-yl)methanol. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a guide to reaction optimization and execution.

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 5-aryl-3-pyridinemethanol derivatives. These products are valuable scaffolds in the development of novel pharmaceuticals.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane901692
33-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110888
4Thiophen-2-ylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃DMF801878
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (2-5 mol%) and, if required, the phosphine ligand to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse range of 5-(arylamino) and 5-(alkylamino)pyridin-3-yl)methanol derivatives, which are of significant interest in drug discovery.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102082
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001889
3n-ButylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄tert-Butanol902475
4IndolePd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene1101679
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring at the specified temperature for the required time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon triple bonds, leading to the synthesis of 5-(alkynyl)pyridin-3-yl)methanol derivatives. These compounds serve as versatile intermediates for further functionalization.

Quantitative Data Summary
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHF251695
21-OctynePdCl₂(PPh₃)₂ (3)CuI (6)DiisopropylamineDMF601288
3EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃NTHF252091
4Propargyl alcoholPdCl₂(PPh₃)₂ (4)CuI (8)PiperidineAcetonitrile501883
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Solvent and Base Addition: Add the degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base catalyst Add Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_intermediate R-Pd(II)L-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M diaryl_pd R-Pd(II)L-R' transmetalation->diaryl_pd -MI reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

logical_relationship substrate This compound reaction Pd-Catalyzed Cross-Coupling substrate->reaction coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) coupling_partner->reaction product 5-Substituted-3-pyridinemethanol Derivative reaction->product

Caption: The logical relationship from starting materials to the final product.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds, particularly those incorporating nitrogen-containing heterocycles like pyridine, are privileged structures in medicinal chemistry and materials science. They form the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a valuable component in designing molecules with specific biological targets. (5-Iodopyridin-3-yl)methanol is a versatile and valuable building block for synthesizing such compounds. The presence of an iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group provides a handle for further functionalization or can act as a key pharmacophoric feature.

This document provides detailed protocols and comparative data for the synthesis of biaryl and other coupled compounds from this compound using several common cross-coupling methodologies.

Overview of Synthetic Methodologies

The synthesis of biaryl compounds from this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations. Key methodologies include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.

  • Stille Coupling: Reaction with an organostannane (organotin) reagent. This method is highly versatile and tolerant of many functional groups, though the toxicity of tin compounds is a significant drawback.[1][2]

  • Negishi Coupling: Reaction with an organozinc reagent. Known for its high reactivity and yields, but requires the use of moisture- and air-sensitive organozinc compounds.[3]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne bond, a valuable precursor for further transformations or as a final structural motif.[4]

  • Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new carbon-nitrogen bond, creating arylamine derivatives.[5]

Data Presentation: Comparative Reaction Conditions

While specific data for this compound is not extensively published in a comparative format, the following tables summarize typical conditions and yields for analogous cross-coupling reactions using 3-halopyridine substrates. These serve as a strong starting point for reaction optimization.

Note: The reactivity for aryl iodides is generally higher than for aryl bromides.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Halopyridines with Arylboronic Acids

Entry Aryl Halide Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Ref
1 5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 90 89 [7]
2 5-Bromo-2-methylpyridin-3-amine 3-Chlorophenylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 90 81 [7]
3 5-Bromo-2-methylpyridin-3-amine Thiophene-3-boronic acid Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 90 77 [7]

| 4 | 3-Iodopyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | - | WEB* | RT | 95 |[8] |

*WEB = Water Extract of Banana (a green chemistry solvent medium)

Table 2: Representative Conditions for Stille Coupling of Aryl Halides with Organostannanes

Entry Aryl Halide Coupling Partner Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Yield (%) Ref
1 Iodobenzene (4-Methoxyphenyl)tributylstannane Pd(PPh₃)₄ (2) - - Toluene 100 97 [2]
2 3-Bromopyridine Tributyl(vinyl)stannane PdCl₂(PPh₃)₂ (2) - - Toluene 100 85 [2]

| 3 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 87 |[9] |

Table 3: Representative Conditions for Other Cross-Coupling Reactions

Reaction Aryl Halide Coupling Partner Catalyst (mol%) Ligand (mol%) Base / Additive Solvent Temp (°C) Yield (%) Ref
Negishi Aryl Iodide Alkylzinc reagent Pd(OAc)₂ (0.5) - Bu₄NBr THF RT 95 [10]
Sonogashira 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI, Et₃N DMF 100 96 [11]

| Buchwald-Hartwig | Aryl Bromide | Morpholine | "Xantphos Pd G3" (5) | - | DBU | MeCN/PhMe | 140 | 85 |[12] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines and is suitable for coupling this compound with various arylboronic acids.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5-2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the aryl iodide.

  • Stir the reaction mixture vigorously and heat to 85–95 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Stille Coupling (General Procedure)

This protocol provides a general method for the Stille coupling, which can be adapted for this compound.[2][9]

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-10 mol%)

  • Lithium chloride (LiCl) (optional, but often accelerates the reaction) (3.0 equiv)

  • Copper(I) iodide (CuI) (optional co-catalyst) (10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, LiCl, and CuI (if used).

  • Add this compound and the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (ranging from 40 °C to 110 °C, depending on substrate reactivity).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This helps to precipitate the tin byproducts as a filterable solid.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Iodide, Coupling Partner, Base) B 2. Add Catalyst & Ligand A->B C 3. Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 80-100°C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Biaryl Product J->K

General experimental workflow for a cross-coupling reaction.
Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-I oa_label Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex [Ar'B(OH)₂OR]⁻ (from Base + Ar'B(OH)₂) tm_label Transmetalation transmetal_complex->pd0 Ar-Ar' re_label Reductive Elimination

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Focus: Inhibition of the RSK Signaling Pathway

Biaryl pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Ribosomal S6 Kinase (RSK) pathway.[9] RSK is a downstream effector of the RAS/MAPK cascade and plays a crucial role in cell proliferation and survival. It directly phosphorylates and activates the Y-box binding protein-1 (YB-1), a transcription factor that promotes the expression of growth-related genes like the Epidermal Growth Factor Receptor (EGFR).[10] By inhibiting RSK, biaryl pyridine compounds can prevent the phosphorylation of YB-1, thereby suppressing tumor growth.[9]

RSK/YB-1 Signaling Pathway and Point of Inhibition

G cluster_nucleus Nuclear Events EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK YB1_active p-YB-1 (S102) (Active) RSK->YB1_active YB1_inactive YB-1 YB1_inactive->YB1_active Nucleus Nucleus YB1_active->Nucleus Transcription Gene Transcription (e.g., EGFR, growth factors) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Biaryl Pyridine Inhibitor Inhibitor->RSK

Inhibition of the ERK/RSK/YB-1 signaling pathway by biaryl pyridines.

References

Application Notes and Protocols: Preparation of Alkynylpyridines from (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-alkynyl-5-(hydroxymethyl)pyridines from (5-iodopyridin-3-yl)methanol via the Sonogashira cross-coupling reaction. The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] Pyridine derivatives are significant scaffolds in medicinal chemistry, and the introduction of an alkynyl moiety offers a versatile handle for further functionalization in drug discovery programs.[2][3] The protocols herein describe the reaction setup, execution, and purification of the target compounds. Furthermore, application notes on the relevance of these structures in medicinal chemistry, particularly as kinase inhibitors, are discussed.

Introduction

Substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[2] The functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties. The Sonogashira reaction provides a powerful tool for introducing alkynyl groups onto the pyridine scaffold, which can serve as key intermediates or as pharmacophoric elements themselves.[1] The starting material, this compound, possesses both a reactive iodinated site for cross-coupling and a hydroxymethyl group that can be a point for further derivatization or can participate in hydrogen bonding interactions with biological targets. Notably, the Sonogashira reaction conditions are generally mild and tolerate a wide range of functional groups, including alcohols, often obviating the need for protection-deprotection steps.[4]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). Anhydrous solvents and reagents are recommended for optimal results. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylpyridine.

Data Presentation

EntryAryl IodideAlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2.5) / CuI (5)Et₃NDMF1003~90
24-IodopyridinePhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃NTHFRT16~85
32-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NDMF80495
43-Iodo-6-methyl-1H-indoleVarious alkynesPdCl₂(PPh₃)₂ (5) / CuI (10)Et₃NDMF801270-90
56-bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT1690[4]

Yields are for isolated products and conditions are generalized. Optimization may be required for the specific substrate.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine this compound, Pd catalyst, and CuI in a dry flask under an inert atmosphere. start->reagents solvent_base Add anhydrous solvent and base. Stir for 10-15 min. reagents->solvent_base alkyne Add terminal alkyne dropwise. solvent_base->alkyne reaction Stir at specified temperature. Monitor by TLC/LC-MS. alkyne->reaction workup Cool, dilute with organic solvent, and filter through celite. reaction->workup extraction Perform aqueous work-up: wash with aq. NH4Cl and brine. workup->extraction drying Dry organic layer and concentrate. extraction->drying purification Purify by flash column chromatography. drying->purification end End purification->end

Caption: General experimental workflow for the Sonogashira coupling.

Application in Drug Discovery: Kinase Inhibition

Alkynylpyridine scaffolds are of significant interest in medicinal chemistry as they can act as "hinge-binding" motifs in kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase active site, while the alkynyl group can extend into a hydrophobic pocket, and the hydroxymethyl group can form additional hydrogen bonds to improve potency and selectivity.[5]

kinase_inhibition cluster_kinase Kinase Active Site cluster_inhibitor Alkynylpyridine Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_exposed Solvent-Exposed Region pyridine Pyridine Ring pyridine->hinge H-Bond alkyne Alkynyl Group alkyne->hydrophobic_pocket Hydrophobic Interaction hydroxymethyl (Hydroxymethyl)pyridin-3-yl Moiety hydroxymethyl->solvent_exposed H-Bond

Caption: Binding model of an alkynylpyridine kinase inhibitor.

Application Notes for Drug Development

The 3-alkynyl-5-(hydroxymethyl)pyridine scaffold is a valuable building block for the development of novel therapeutics. Pyridine and its derivatives are well-represented in FDA-approved drugs, highlighting their favorable pharmacological properties.[2] The alkynyl moiety is not only a versatile synthetic handle for "click chemistry" and other transformations but can also be a key pharmacophoric feature.

Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP binding site. The introduction of an alkynyl substituent at the 3-position can allow for the exploration of deep hydrophobic pockets within the kinase domain, potentially leading to increased potency and selectivity. For instance, 3-alkynyl-isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[5] The hydroxymethyl group at the 5-position can further enhance binding affinity through hydrogen bonding with residues in the solvent-exposed region of the active site, or it can be a site for attaching solubilizing groups to improve pharmacokinetic properties.

Central Nervous System (CNS) Agents: Pyridine derivatives are also prevalent in drugs targeting the central nervous system. The ability to modulate the polarity and hydrogen bonding capacity of the molecule through the hydroxymethyl and alkynyl groups makes this scaffold attractive for designing ligands for CNS receptors.

Antiviral and Anticancer Agents: The dual inhibition of PIKfyve and PIP4K2C by alkynylpyridine analogs has shown promise in broad-spectrum antiviral and antitumoral activities.[5] This highlights the potential of the 3-alkynyl-5-(hydroxymethyl)pyridine core in developing novel therapies for infectious diseases and oncology.

References

Application of (5-Iodopyridin-3-yl)methanol in Natural Product Synthesis: Current Status

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals no specific documented applications of (5-Iodopyridin-3-yl)methanol in the total synthesis of natural products. While the iodopyridine moiety is a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems found in many natural products, the specific compound this compound does not appear in published synthetic routes of natural products to date.

Researchers and drug development professionals interested in the synthesis of pyridine-containing natural products frequently utilize related iodopyridine derivatives. These compounds serve as key precursors in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds essential for constructing the core scaffolds of many alkaloids and other bioactive molecules. The functional groups on the pyridine ring, such as the iodo- group, provide a handle for such transformations.

Given the absence of specific data for this compound, this report will provide a general overview of the synthetic utility of the iodopyridine scaffold in the context of natural product synthesis, focusing on the types of reactions and molecular architectures that can be accessed.

General Synthetic Utility of Iodopyridines in Natural Product Synthesis

The primary application of iodopyridines in the synthesis of natural products lies in their use as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The iodine substituent is an excellent leaving group, facilitating reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents onto the pyridine ring, which is a common structural motif in many biologically active natural products, particularly marine alkaloids.

Key applications include:

  • Formation of Biaryl Linkages: The Suzuki-Miyaura coupling of an iodopyridine with a boronic acid or ester is a powerful method for creating a C-C bond between the pyridine ring and another aromatic or heteroaromatic system. This is a common strategy for synthesizing natural products containing polypyridyl or aryl-pyridine substructures.

  • Introduction of Alkynyl Groups: The Sonogashira coupling enables the reaction of an iodopyridine with a terminal alkyne, introducing a carbon-carbon triple bond. This functionality can be a part of the final natural product or serve as a versatile intermediate for further transformations.

  • Assembly of Complex Alkaloids: Many marine alkaloids, such as those of the pyridoacridine class, feature a pyridine ring fused to other heterocyclic systems. The synthesis of these complex molecules often relies on the step-wise construction of the ring system, where an iodopyridine can be a crucial starting material or intermediate.

Due to the lack of specific experimental data for this compound, no quantitative data tables or detailed experimental protocols can be provided.

Conceptual Workflow for the Application of a Substituted Iodopyridine in Natural Product Synthesis

The following diagram illustrates a general workflow for the use of a functionalized iodopyridine in a hypothetical natural product synthesis via a Suzuki cross-coupling reaction. This represents a common strategy employed for related compounds.

G cluster_0 Preparation of Building Blocks cluster_1 Cross-Coupling Reaction cluster_2 Synthesis Progression IodoPy This compound or related Iodopyridine SuzukiCoupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) IodoPy->SuzukiCoupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->SuzukiCoupling CoupledProduct Coupled Pyridine Derivative SuzukiCoupling->CoupledProduct FurtherSteps Further Synthetic Steps (e.g., cyclization, functional group manipulation) CoupledProduct->FurtherSteps NaturalProduct Target Natural Product FurtherSteps->NaturalProduct

Conceptual workflow for iodopyridine in synthesis.

Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs.[1][2] (5-Iodopyridin-3-yl)methanol is a valuable building block, featuring a reactive iodine atom on a pyridine ring, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the two most prominent methods for C-N bond formation with this substrate: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. These methods offer a versatile toolkit for the synthesis of a diverse range of N-substituted (5-(hydroxymethyl)pyridin-3-yl)amines.

Key Applications

  • Medicinal Chemistry: The resulting aminopyridine derivatives are key scaffolds in numerous biologically active compounds.

  • Materials Science: Arylamines derived from this substrate can be utilized in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.

  • Agrochemicals: Many pesticides and herbicides incorporate substituted pyridine rings.

Reaction Overview

The C-N bond formation with this compound can be effectively achieved using two primary catalytic systems:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for the synthesis of arylamines from aryl halides.[2][3] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The reaction conditions are generally mild and tolerate a wide range of functional groups.[3]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen significant improvements with the development of new ligands and reaction conditions.[4] It often serves as a cost-effective alternative to palladium-catalyzed methods, particularly for certain classes of amines.

Data Presentation

The following tables summarize representative quantitative data for the metal-catalyzed C-N bond formation with this compound, based on established protocols for structurally similar iodopyridines.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001285-95
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1101880-90
3n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH802475-85
4ImidazolePd(OAc)₂ (3)DavePhos (6)K₂CO₃DMF1201670-80

Table 2: Copper-Catalyzed Ullmann-Type Amination of this compound

EntryAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO1102470-85
2PyrrolidineCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Dioxane1002465-80
3IndoleCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene1303660-75
4BenzimidazoleCu₂O (10)NoneK₂CO₃DMF1404855-70

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (5-(hydroxymethyl)pyridin-3-yl)amine.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann-Type Amination

This protocol provides a general framework for the copper-catalyzed amination and may need adjustment based on the specific amine.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Copper catalyst (e.g., CuI, 10 mol%)

  • Ligand (e.g., L-proline, 20 mol%) (if required)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Anhydrous solvent (e.g., DMSO)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the copper catalyst (0.1 mmol), the ligand (0.2 mmol, if used), and the base (2.5 mmol).

  • Add the amine (1.5 mmol) and the anhydrous solvent (5 mL).

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted (5-(hydroxymethyl)pyridin-3-yl)amine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Amido Complex Amido Complex Amine Coordination & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-NR2 Ullmann_Catalytic_Cycle Cu(I)L Cu(I)L Amine Coordination Amine Coordination Cu(I)L->Amine Coordination R2NH, Base Cu(I) Amide Cu(I) Amide Amine Coordination->Cu(I) Amide Oxidative Addition Oxidative Addition Cu(I) Amide->Oxidative Addition Ar-I Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)L Product Product Reductive Elimination->Product Ar-NR2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine this compound, catalyst, ligand (if any), and base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Amine Add Amine Solvent->Amine Heat Heat to Desired Temperature with Stirring Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter/Extract Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki reactions involving (5-Iodopyridin-3-yl)methanol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound.

Frequently Asked Questions

Q1: My Suzuki reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki reactions with pyridyl halides are often attributed to several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity. Common side reactions include protodeboronation of the boronic acid/ester and homocoupling of the starting materials.[1][2] Careful selection of the catalyst, ligand, base, and solvent system is crucial for success.[3]

Q2: What are the initial steps I should take to troubleshoot a low-yielding reaction?

A2: First, ensure that your reagents and solvents are pure and anhydrous, and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[4] Oxygen can lead to the formation of palladium black and promote the homocoupling of boronic acids.[5] Next, consider optimizing the reaction conditions, including temperature, reaction time, and the equivalents of your reagents.[6]

Q3: How do I choose the right palladium catalyst and ligand for this specific substrate?

A3: For electron-deficient halides like iodopyridines, electron-rich and bulky phosphine ligands are often effective.[7] Ligands such as SPhos, XPhos, and RuPhos have shown success in challenging Suzuki couplings.[8] Palladium precatalysts, like PEPPSI-type or Buchwald's G3/G4 palladacycles, can also improve catalyst stability and activity.[5]

Q4: Which base and solvent system is recommended for the Suzuki coupling of this compound?

A4: The choice of base and solvent is critical and often interdependent.[9] For pyridyl substrates, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[9][10] Stronger bases like NaOH can also be effective but may promote side reactions.[3] Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, are typical choices.[3][11] However, for some pyridyl systems, alcoholic solvents like isopropanol have been shown to dramatically improve yields.[9]

Q5: I am observing significant amounts of byproduct from the homocoupling of my boronic acid. How can I minimize this?

A5: Homocoupling is often a result of oxygen in the reaction mixture. Ensure thorough degassing of your solvents and reaction vessel.[5][6] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also help favor the desired cross-coupling reaction.[6] Additionally, employing bulky phosphine ligands can sterically hinder the homocoupling pathway.[5]

Q6: Dehalogenation (protodeiodination) of my starting material is a major issue. What can I do to prevent it?

A6: Dehalogenation occurs when the aryl halide is reduced to the corresponding arene. This can be caused by sources of hydride in the reaction, such as certain bases or solvents.[1] Using a non-alcoholic solvent and a weaker, non-nucleophilic base may help. Careful selection of the palladium catalyst and ligand combination is also important to favor the cross-coupling pathway.

Advanced Troubleshooting

Q7: My reaction is not proceeding to completion, even after extended reaction times. What should I try?

A7: If you are experiencing stalled reactions, consider increasing the reaction temperature, as this can overcome activation energy barriers.[6] Microwave irradiation can also be a valuable tool to accelerate slow reactions.[12] Alternatively, a higher catalyst loading might be necessary, but be mindful of potential increases in side reactions.[13]

Q8: The hydroxymethyl group on my substrate seems to be interfering with the reaction. Is protection necessary?

A8: Generally, the hydroxymethyl group is tolerant of Suzuki coupling conditions. However, if you suspect it is causing issues, for example, by coordinating with the catalyst, you could consider protecting it as a silyl ether (e.g., TBDMS) or another stable protecting group.

Quantitative Data Summary

The following table summarizes various reaction conditions that have been successfully employed for Suzuki reactions of similar pyridyl halides. This data can serve as a starting point for optimizing your reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Substrate NotesCite
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001895For a 3-bromopyridine derivative
Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (1.5)1,4-Dioxane1503-18HighFor pyridine sulfinates with aryl halides[14]
Pd(PPh₃)₄ (3)-Cs₂CO₃ (2.0)i-PrOH9018>90For 6-methoxypyridyl-2-boronic ester[9]
Pd(dppf)Cl₂ (5)-Na₂CO₃ (2.0)DME801285For a 3-iodopyridine derivative
PEPPSI-IPr (2)-K₂CO₃ (2.0)t-AmylOH1001692For a 5-chloropyridin-3-yl derivative[12]

Key Experimental Protocols

Below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (R-Pd(II)-R')L₂ OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product_out R-R' (Coupled Product) RedElim->Product_out RX_in R-X (this compound) RX_in->OxAdd Boronic_in R'-B(OR)₂ (Boronic Acid/Ester) Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent/Solvent Purity & Inert Atmosphere start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_conditions screen_catalyst Screen Catalyst/Ligand (e.g., Buchwald ligands, PEPPSI) optimize_conditions->screen_catalyst screen_base Screen Base/Solvent System (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/i-PrOH) optimize_conditions->screen_base analyze_byproducts Analyze Byproducts (Homocoupling, Dehalogenation) screen_catalyst->analyze_byproducts screen_base->analyze_byproducts address_homocoupling Minimize Homocoupling: - Thorough Degassing - Bulky Ligands analyze_byproducts->address_homocoupling Homocoupling Observed address_dehalogenation Minimize Dehalogenation: - Weaker Base - Aprotic Solvent analyze_byproducts->address_dehalogenation Dehalogenation Observed success Improved Yield address_homocoupling->success address_dehalogenation->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Preventing side reactions in Sonogashira coupling of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Sonogashira coupling of (5-Iodopyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this specific reaction and minimize undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling, which leads to the formation of a symmetrical diyne byproduct.[1][2] This is primarily promoted by the presence of oxygen and a copper(I) co-catalyst.[1][2] Another potential issue is the decomposition of the palladium catalyst, which can be observed by the formation of palladium black.[3] Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, potentially influencing its catalytic activity.

Q2: How does the hydroxymethyl group on the pyridine ring affect the reaction?

A2: The hydroxymethyl group (-CH₂OH) is generally well-tolerated in Sonogashira couplings, and protection is often not necessary, especially under mild reaction conditions.[1] However, under strongly basic conditions or at elevated temperatures, the acidic proton of the alcohol could potentially react with the base, although this is not a commonly reported side reaction that inhibits the main coupling process. The primary concern remains the optimization of conditions to favor the desired cross-coupling over homocoupling.

Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?

A3: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the reaction, its presence is a major contributor to the undesirable alkyne homocoupling.[4][5] Copper-free Sonogashira protocols have been developed and are often preferred to minimize this side reaction.[4] These copper-free reactions may require careful selection of the palladium catalyst, ligand, and base, and sometimes higher reaction temperatures to achieve good yields.[4]

Q4: What is the general reactivity order for halopyridines in Sonogashira coupling?

A4: The reactivity of halopyridines in Sonogashira coupling follows the general trend for aryl halides, which is I > Br > Cl.[5] Therefore, the carbon-iodine bond in this compound is significantly more reactive than a corresponding bromine or chlorine substituent, making it an excellent substrate for this reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.

Issue 1: Significant Formation of Alkyne Homocoupling (Glaser) Product

Symptoms:

  • A significant peak corresponding to the symmetrical diyne is observed in your reaction monitoring (e.g., TLC, LC-MS, GC-MS).

  • The yield of the desired cross-coupled product is low, even with consumption of the starting alkyne.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[2]
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. If using copper, ensure high-purity CuI and use the minimum effective amount.[4]
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.
Issue 2: Low or No Conversion of this compound

Symptoms:

  • Analysis of the reaction mixture shows a large amount of unreacted this compound.

  • Formation of palladium black is observed.[3]

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient under your reaction conditions. The formation of palladium black indicates catalyst decomposition; ensure strictly anaerobic conditions and consider using a more robust ligand.[3]
Inappropriate Ligand The choice of phosphine ligand is crucial. For pyridyl substrates, bulky and electron-rich phosphine ligands can be beneficial. Consider screening different ligands to find the optimal one for your specific alkyne partner.
Suboptimal Base An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is anhydrous and used in sufficient excess. For copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[5]
Low Reaction Temperature While many Sonogashira reactions with aryl iodides proceed at room temperature, some combinations of substrates may require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.
Issue 3: Complex Reaction Mixture with Multiple Unidentified Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to starting materials and the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature Too High Excessive heat can lead to decomposition of starting materials, products, or the catalyst, resulting in a complex mixture. Optimize the temperature by starting at room temperature and gradually increasing it if the reaction is sluggish.
Impure Reagents Ensure the purity of this compound, the terminal alkyne, solvents, and bases. Impurities can poison the catalyst or lead to side reactions.
Incorrect Stoichiometry Use a slight excess (typically 1.1-1.2 equivalents) of the terminal alkyne. A large excess may lead to other side reactions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general method for a standard Sonogashira coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or a more advanced catalyst system like a palladacycle)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add this compound, the palladium catalyst, and the base to a dry Schlenk flask.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and their impact on the yield and formation of the homocoupling byproduct for Sonogashira couplings of functionalized iodopyridines. Note that optimal conditions for this compound may vary and require experimental optimization.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Homocoupling ByproductReference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF100372-96Present[3]
Pd(PPh₃)₄ / CuIEt₃NTHFRT16HighPresent[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Minimized[5]
Pd(P(t-Bu)₃)₂Cs₂CO₃Dioxane10012HighMinimized[5]

Visualizations

Sonogashira_Catalytic_Cycle

Troubleshooting_Workflow start Low Yield or Side Products in Sonogashira of this compound check_homocoupling Significant Homocoupling? start->check_homocoupling homocoupling_yes Implement Copper-Free Conditions or Slow Alkyne Addition check_homocoupling->homocoupling_yes Yes check_conversion Low Conversion? check_homocoupling->check_conversion No homocoupling_yes->check_conversion conversion_yes Check Catalyst Activity Optimize Ligand, Base, Temp. check_conversion->conversion_yes Yes complex_mixture Complex Mixture? check_conversion->complex_mixture No conversion_yes->complex_mixture mixture_yes Lower Reaction Temperature Purify Reagents complex_mixture->mixture_yes Yes end Reaction Optimized complex_mixture->end No mixture_yes->end

References

Troubleshooting low conversion in palladium-catalyzed reactions of iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of iodopyridines.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with an iodopyridine is showing low to no conversion. What are the primary causes?

A1: Low conversion in Suzuki-Miyaura couplings of iodopyridines can stem from several factors. The electron-deficient nature of the pyridine ring can sometimes pose challenges, and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium source and, most importantly, the phosphine ligand is critical for an efficient reaction.[1] Sterically hindered and electron-rich ligands often promote the desired reductive elimination step.[2]

  • Reaction Conditions: Suboptimal base, solvent, temperature, or reaction time can significantly hinder the reaction.[1]

  • Reagent Quality: The purity of the iodopyridine, the boronic acid or ester, and the dryness of the solvent are crucial. Impurities can poison the catalyst.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1][3]

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two molecules of the organoboron compound couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]

Strategies to Minimize Homocoupling:

  • Ensure an Oxygen-Free Environment: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]

  • Use a Pre-activated Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or activating a Pd(II) precursor in situ before adding the coupling partners can reduce the amount of Pd(II) that can participate in homocoupling.

  • Control Stoichiometry: Using a slight excess of the iodopyridine relative to the boronic acid can sometimes favor the cross-coupling pathway.

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling reaction.

Q3: My Buchwald-Hartwig amination of an iodopyridine is sluggish. What adjustments can I make?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] If you are experiencing low conversion with an iodopyridine substrate, consider the following:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]

  • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at higher temperatures.[7]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The solubility of the amine, aryl halide, and base should be considered.[8]

Q4: I am attempting a Sonogashira coupling with an iodopyridine and a terminal alkyne, but the reaction is not proceeding. What should I check?

A4: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[9] For issues with iodopyridines, consider these points:

  • Copper Co-catalyst: While copper-free Sonogashira reactions exist, the classic protocol uses a copper(I) co-catalyst (e.g., CuI). Ensure your copper source is fresh and active.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[5]

  • Degassing: As with other palladium-catalyzed reactions, oxygen can be detrimental, leading to oxidative homocoupling of the alkyne (Glaser coupling).[5] Ensure all reagents and the reaction vessel are properly deoxygenated.

Q5: My Heck reaction between an iodopyridine and an alkene is giving low yields. How can I optimize it?

A5: The Heck reaction is a versatile method for the vinylation of aryl halides.[11] If you are facing challenges with an iodopyridine, here are some troubleshooting tips:

  • Ligand Choice: The ligand can influence the regioselectivity and efficiency of the reaction. For electron-deficient pyridyl halides, electron-rich and bulky phosphine ligands can be beneficial.[12]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required. The choice of base can impact the reaction rate and selectivity.[13]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are commonly used.

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.

Data Presentation: Reaction Parameter Optimization

The following tables provide a summary of typical starting conditions and optimization parameters for various palladium-catalyzed reactions of iodopyridines. These are intended as a general guide, and optimal conditions may vary depending on the specific substrates.

Table 1: Suzuki-Miyaura Coupling of Iodopyridines

ParameterTypical Starting ConditionOptimization Strategy
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Screen different Pd(0) and Pd(II) precursors.
Ligand SPhos, XPhos, PPh₃ (1-2 eq. to Pd)Screen bulky, electron-rich phosphine ligands.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)Vary base strength and solubility.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFTest different solvent systems and ratios.
Temperature 80-110 °COptimize temperature in 10 °C increments.

Table 2: Buchwald-Hartwig Amination of Iodopyridines

ParameterTypical Starting ConditionOptimization Strategy
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Use pre-catalysts for air-sensitive reactions.
Ligand Xantphos, BINAP (1.5-2.5 eq. to Pd)Screen bidentate and monodentate phosphine ligands.
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.5 eq.)Match base strength to substrate compatibility.
Solvent Toluene, Dioxane, THF (anhydrous)Ensure solvent is rigorously dried and degassed.
Temperature 80-120 °CGradually increase temperature to improve conversion.

Table 3: Sonogashira Coupling of Iodopyridines

ParameterTypical Starting ConditionOptimization Strategy
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)Compare Pd(0) and Pd(II) sources.
Copper Source CuI (1-10 mol%)Titrate copper loading; consider copper-free conditions.
Base Et₃N, DIPEA (2-4 eq.)Use an amine base as both base and solvent if appropriate.
Solvent THF, DMF, Toluene (anhydrous, degassed)Ensure complete solubility of all components.
Temperature Room Temperature to 60 °CGentle heating can accelerate slow reactions.

Table 4: Heck Reaction of Iodopyridines

ParameterTypical Starting ConditionOptimization Strategy
Palladium Source Pd(OAc)₂ (1-5 mol%)Screen different palladium precursors.
Ligand PPh₃, P(o-tolyl)₃ (2-4 eq. to Pd)Test different phosphine ligands for improved stability.
Base K₂CO₃, Et₃N (1.5-2.5 eq.)Vary the base to control side reactions.
Solvent DMF, NMP, DMAcUse high-boiling polar aprotic solvents.
Temperature 100-140 °COptimize temperature for best conversion and selectivity.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the iodopyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required). Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere check_catalyst Assess Catalyst & Ligand check_atmosphere->check_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_catalyst->optimize_conditions success Improved Conversion optimize_conditions->success Successful failure Persistent Low Conversion optimize_conditions->failure Unsuccessful re_evaluate Re-evaluate Reaction Strategy (e.g., different coupling) failure->re_evaluate

Caption: A logical workflow for troubleshooting low conversion in palladium-catalyzed reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Iodopyridine) PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-M (e.g., ArB(OH)₂) PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim R-R' (Product) RedElim->Pd0

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Purification of (5-Iodopyridin-3-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Iodopyridin-3-yl)methanol. The following sections detail purification strategies for products derived from common reactions such as Suzuki-Miyaura and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon bonds. The most prevalent reactions are:

  • Suzuki-Miyaura Coupling: To synthesize (5-arylpyridin-3-yl)methanol derivatives.

  • Sonogashira Coupling: To create (5-alkynylpyridin-3-yl)methanol derivatives.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Impurities can originate from unreacted starting materials, side reactions, or the catalyst system. Common impurities include:

  • Unreacted this compound: Can be identified by TLC or LC-MS.

  • Homocoupled Byproducts: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions) can occur, especially in the presence of oxygen.[1]

  • Residual Palladium Catalyst: The nitrogen atom of the pyridine ring can chelate with palladium, making it challenging to remove.[2]

  • Boric Acid and Boronate Esters: These are byproducts of the Suzuki-Miyaura reaction.[3]

  • Phosphine Ligands and their Oxides: From the catalyst system.

  • Inorganic Salts: From the base used in the reaction.

Q3: How can I effectively remove residual palladium from my product?

A3: Residual palladium can be problematic for downstream applications and regulatory compliance.[4] Several methods can be employed for its removal:

  • Chromatography: While often effective at reducing palladium levels, it may not be sufficient to meet strict regulatory limits.[2]

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can adsorb the palladium catalyst. However, this may lead to some product loss.

  • Metal Scavengers: Solid-supported scavengers with thiol or thiourea functional groups are highly effective at chelating and removing palladium.[4] The product solution is stirred with the scavenger and then filtered.

  • Crystallization: In some cases, crystallization can effectively leave palladium impurities in the mother liquor.[2]

Q4: My pyridine-containing product is prone to peak tailing during column chromatography. How can I resolve this?

A4: Peak tailing is a common issue with basic compounds like pyridines due to their interaction with acidic silanol groups on the silica gel surface. To mitigate this:

  • Add a Basic Modifier: Pre-treating the silica gel or adding a small amount of a base like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase if tailing persists.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling Product Purification
Issue Possible Cause(s) Suggested Solution(s)
Difficulty separating product from unreacted this compound Starting material and product have similar polarities.Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes can be effective. Using a longer column may improve separation.
Presence of a significant amount of homocoupled boronic acid byproduct Reaction conditions favored homocoupling (e.g., presence of oxygen).Ensure the reaction is performed under a strict inert atmosphere. Purify by column chromatography; the homocoupled product is typically less polar than the desired product.
Product is contaminated with boric acid or boronate esters Incomplete aqueous workup.Perform a thorough aqueous workup, including a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic boron-containing byproducts.
Low recovery after column chromatography Product may be adsorbing irreversibly to the silica gel.Deactivate the silica gel with triethylamine before use. Alternatively, use neutral alumina as the stationary phase.
Product fails to crystallize Presence of minor impurities inhibiting crystallization. The product may be an oil at room temperature.Ensure the product is of high purity before attempting crystallization. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate).[5] If the product is an oil, column chromatography is the preferred purification method.
Troubleshooting Sonogashira Coupling Product Purification
Issue Possible Cause(s) Suggested Solution(s)
Incomplete reaction with both starting material and product in the crude mixture Suboptimal reaction conditions.Optimize the reaction time, temperature, or catalyst loading. For purification, a carefully optimized gradient column chromatography is required to separate the product from the starting material.
Significant formation of Glaser (alkyne homocoupling) byproduct Presence of oxygen in the reaction.Perform the reaction under a strictly inert atmosphere. The homocoupled alkyne is typically less polar and can be separated by column chromatography.
Difficulty removing copper salts Incomplete workup.Wash the organic layer with an aqueous solution of ammonium chloride to remove copper salts.
Product is a viscous oil that is difficult to handle Inherent property of the molecule.Purify by column chromatography. If a solid is desired, consider converting the alcohol to a solid derivative (e.g., an ester or a salt) for easier handling and potential crystallization.
Colored impurities in the final product Residual iodine or palladium species.A wash with a 10% aqueous solution of sodium thiosulfate can remove residual iodine. For palladium removal, refer to the FAQ on palladium removal.

Experimental Protocols

Protocol 1: General Purification of a (5-Arylpyridin-3-yl)methanol via Column Chromatography
  • Reaction Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a TLC plate and develop using a solvent system such as 30-50% ethyl acetate in hexanes to determine the separation of the product from impurities.

  • Column Chromatography:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by evaporating the solvent.

    • Load the dried silica gel with the adsorbed product onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of a (5-Arylpyridin-3-yl)methanol
  • Solvent Screening:

    • In small test tubes, test the solubility of the crude product (if it is a solid) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure (Example using Ethanol/Water):

    • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Final Analysis Crude Product Crude Product TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Product->TLC/LC-MS Analysis Column Chromatography Column Chromatography TLC/LC-MS Analysis->Column Chromatography Complex Mixture Recrystallization Recrystallization TLC/LC-MS Analysis->Recrystallization Relatively Pure Solid Metal Scavenging Metal Scavenging Column Chromatography->Metal Scavenging Pd Contamination Purity Check (NMR, LC-MS) Purity Check (NMR, LC-MS) Column Chromatography->Purity Check (NMR, LC-MS) Recrystallization->Metal Scavenging Pd Contamination Recrystallization->Purity Check (NMR, LC-MS) Metal Scavenging->Purity Check (NMR, LC-MS) Pure Product Pure Product Purity Check (NMR, LC-MS)->Pure Product

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Chromatography Start Start Poor_Separation Poor Separation? Start->Poor_Separation Optimize_Solvent Optimize Solvent System (e.g., change polarity, gradient) Poor_Separation->Optimize_Solvent Yes Peak_Tailing Peak Tailing? Poor_Separation->Peak_Tailing No Longer_Column Use a Longer Column Optimize_Solvent->Longer_Column Longer_Column->Peak_Tailing Add_Base Add Triethylamine to Eluent Peak_Tailing->Add_Base Yes Good_Separation Good Separation Peak_Tailing->Good_Separation No Change_Stationary_Phase Use Neutral Alumina Add_Base->Change_Stationary_Phase Change_Stationary_Phase->Good_Separation

Caption: Troubleshooting logic for column chromatography of pyridine derivatives.

References

Technical Support Center: Minimizing Deiodination of (5-Iodopyridin-3-yl)methanol During Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination during palladium-catalyzed cross-coupling reactions of (5-Iodopyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem when working with this compound?

A1: Deiodination, also known as hydrodeiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct (pyridin-3-yl)methanol, reducing the yield of the desired coupled product and complicating its purification. For a valuable substrate like this compound, minimizing this side reaction is crucial for efficient synthesis.

Q2: Which coupling reactions are most prone to deiodination with this substrate?

A2: Deiodination can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-deficient nature of the pyridine ring in this compound can make it more susceptible to this side reaction compared to electron-rich aryl iodides.

Q3: What are the primary factors that influence the extent of deiodination?

A3: Several factors can influence the competition between the desired coupling reaction and the undesired deiodination:

  • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination step over deiodination.[1]

  • Base: The type, strength, and concentration of the base can significantly impact the reaction outcome. Strong bases can sometimes promote deiodination.

  • Temperature: Higher reaction temperatures can increase the rate of deiodination. Running the reaction at the lowest effective temperature is often beneficial.[1]

  • Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents may act as a hydride source, contributing to deiodination.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of the deiodinated byproduct.

Troubleshooting Guides

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

Symptoms:

  • The primary byproduct observed is (pyridin-3-yl)methanol.

  • Low yield of the desired biaryl product.

  • Unreacted starting material may also be present.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Ligand Choice Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the deiodination pathway.
Base is too Strong or Concentrated Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. Use the minimum effective amount of base.
High Reaction Temperature Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to minimize side reactions.
Protic Solvent Contamination Ensure the use of anhydrous and aprotic solvents like dioxane, toluene, or THF. If using a solvent mixture with water, minimize the water content.
Issue 2: Deiodination Outcompetes Sonogashira Coupling

Symptoms:

  • Formation of (pyridin-3-yl)methanol and homocoupling of the alkyne (Glaser coupling) are the major side products.

  • Minimal formation of the desired alkynylpyridine.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst System Inefficiency For copper-free Sonogashira, ensure rigorous exclusion of oxygen. For copper-co-catalyzed reactions, consider using a milder base like a tertiary amine (e.g., Et₃N, DIPEA) to minimize side reactions.
Slow Reductive Elimination The use of bulky, electron-rich phosphine ligands can be beneficial in accelerating the final product-forming step.
High Catalyst Loading While counterintuitive, excessively high palladium catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to 1-2 mol%.[1]
Issue 3: Prevalent Deiodination in Buchwald-Hartwig Amination

Symptoms:

  • The primary byproduct is (pyridin-3-yl)methanol, with unreacted amine and starting material also present.

  • Low conversion to the desired aminopyridine.

Possible Causes and Solutions:

CauseRecommended Action
Ligand Choice Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation.[1]
Base Selection A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine.[1]
Reaction Temperature As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination.[1]

Data Presentation: Minimizing Deiodination in Suzuki Coupling of this compound Analogs

The following table summarizes reaction conditions from the literature for Suzuki-Miyaura coupling reactions of structurally similar iodopyridines, providing a starting point for optimization to minimize deiodination.

EntryIodopyridine SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Deiodinated Product (%)Reference
13-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Propylene Carbonate130-93Not Reported[2]
22-Bromo-4-iodopyridineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1008~90-98Not Reported[3]
32-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9012~88-96Not Reported[3]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield of Coupled Product & High Deiodination Observed check_ligand Is a bulky, electron-rich phosphine ligand being used? (e.g., SPhos, XPhos, RuPhos) start->check_ligand change_ligand Switch to a bulky, electron-rich ligand check_ligand->change_ligand No check_temp Is the reaction temperature as low as reasonably possible? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Decrease reaction temperature check_temp->lower_temp No check_base Is the base appropriate? (Consider strength and type) check_temp->check_base Yes lower_temp->check_base change_base Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; weaker amines for Sonogashira) check_base->change_base No check_solvent Is the solvent anhydrous and aprotic? check_base->check_solvent Yes change_base->check_solvent change_solvent Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF) check_solvent->change_solvent No end Improved Yield and Minimized Deiodination check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for minimizing deiodination.

Condition_Selection start Select Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) ligand Choose Ligand: Bulky & Electron-Rich (e.g., SPhos, XPhos for Suzuki/Buchwald) (e.g., bulky phosphines for Sonogashira) start->ligand base Select Base: Suzuki: Weaker inorganic (K₃PO₄, Cs₂CO₃) Sonogashira: Mild amine (Et₃N, DIPEA) Buchwald-Hartwig: Strong, non-nucleophilic (NaOtBu, LHMDS) ligand->base solvent Choose Solvent: Anhydrous & Aprotic (Dioxane, Toluene, THF, DMF) base->solvent temperature Set Temperature: Start with a lower temperature (e.g., 80°C) and monitor reaction progress. solvent->temperature run_reaction Perform Reaction & Monitor for Deiodination Byproduct temperature->run_reaction Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Coupling Partner) pd_intermediate->transmetalation deiodination Deiodination (Side Reaction) pd_intermediate->deiodination coupled_intermediate Ar-Pd(II)(R)L₂ transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 deiodinated_product Ar-H (Byproduct) deiodination->deiodinated_product

References

Technical Support Center: Catalyst Selection for Efficient Coupling with (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving (5-Iodopyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens is I > Br > Cl.[1][2] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3]

Q2: Can the pyridine nitrogen interfere with the catalyst?

A2: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center, which may inhibit the catalytic activity.[4] The selection of appropriate ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands can often shield the palladium center and promote the desired coupling reaction.

Q3: Is it necessary to protect the hydroxyl group of this compound before the coupling reaction?

A3: While not always essential, protecting the hydroxyl group (e.g., as a silyl ether or a benzyl ether) can sometimes be beneficial. This is particularly relevant if the coupling partners or reaction conditions are sensitive to free hydroxyl groups. However, many modern catalytic systems are tolerant of a variety of functional groups, including alcohols.

Q4: Which cross-coupling reaction is most suitable for my desired transformation with this compound?

A4: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to create C(sp)-C(sp²) bonds.[1]

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a wide range of amines.[1]

  • Heck Coupling: Suitable for forming carbon-carbon bonds by coupling with alkenes.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Inappropriate Catalyst System: For electron-deficient heterocycles like pyridines, standard catalysts may not be effective.

    • Solution: Employ specialized palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] Pre-catalysts can also offer more consistent results.

  • Incorrect Base Selection: The base is critical for the transmetalation step.

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures or longer reaction times.[4]

  • Protodeboronation of Boronic Acid/Ester: The boronic acid or ester coupling partner may be degrading during the reaction.[5][6]

    • Solution: Use fresh, high-purity boronic acid/ester. Consider using more stable derivatives like pinacol esters or MIDA boronates.[5] Using milder bases and anhydrous conditions can also minimize this side reaction.[5]

  • Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[5][7]

Issue 2: Significant Formation of Side Products

Possible Causes and Solutions:

  • Homocoupling of the Boronic Acid: Dimerization of the boronic acid partner can be a significant side reaction.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.

  • Hydrodehalogenation (De-iodination): The starting material is reduced, replacing the iodine with a hydrogen atom.

    • Solution: This can be influenced by the choice of ligand and base. Switching to a more sterically hindered ligand or a weaker, non-hydroxide base may suppress this side reaction.[8]

  • Homocoupling of the Terminal Alkyne (Glaser Coupling) in Sonogashira Reactions: Dimerization of the alkyne is a common issue, especially with a copper co-catalyst.[9]

    • Solution: Maintain strictly anaerobic conditions, as oxygen promotes this side reaction. Reducing the amount of the copper(I) co-catalyst can also be beneficial.[9]

Data Presentation: Catalyst Performance in Coupling Reactions with Iodopyridines

The following tables summarize typical conditions and yields for various cross-coupling reactions with iodopyridine substrates, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of Iodopyridines with Arylboronic Acids

Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100890-98
PdCl₂(dppf)Cs₂CO₃DMF901288-96
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1001285-95

Note: Yields are based on reactions with various arylboronic acids on similar iodopyridine substrates. Actual yields will vary.

Table 2: Sonogashira Coupling of Iodopyridines with Terminal Alkynes

Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 504-1280-95
Pd(PPh₃)₄ / CuIPiperidineDMFRT6-1885-97

Note: Yields are based on reactions with various terminal alkynes on similar iodopyridine substrates. Actual yields will vary.

Table 3: Buchwald-Hartwig Amination of Iodopyridines with Amines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2485-98
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1001680-95

Note: Yields are based on reactions with various amines on similar iodopyridine substrates. Actual yields will vary.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow reagent_prep Reagent Preparation (Iodopyridine, Boronic Acid, Base) catalyst_add Catalyst & Ligand Addition reagent_prep->catalyst_add solvent_add Solvent Addition (Degassed) catalyst_add->solvent_add reaction Reaction under Inert Atmosphere (Heating & Stirring) solvent_add->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization Troubleshooting_Workflow decision decision start Low or No Product Formation check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands/Pre-catalysts) check_conditions->optimize_catalyst optimize_base Optimize Base (Strength, Type) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

References

Technical Support Center: Optimizing Cross-Coupling Reactions of (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of (5-Iodopyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a versatile and widely used method with good functional group tolerance.[1][2][3]

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[4][5][6]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[7][8][9]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[10][11][12][13]

Q2: How does the hydroxymethyl group on the pyridine ring affect the cross-coupling reaction?

A2: The hydroxymethyl group (-CH₂OH) can influence the reaction in several ways:

  • Directing Group: The hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction by coordinating to the palladium catalyst.

  • Compatibility with Bases: The hydroxyl group is sensitive to strong bases, which can lead to deprotonation and potential side reactions. Therefore, the choice of base is critical. Weaker inorganic bases are often preferred over strong organic bases.

  • Catalyst Inhibition: In some cases, the alcohol functionality could coordinate to the palladium center and inhibit catalytic activity.

  • No Protection Required: Many modern cross-coupling protocols are tolerant of free hydroxyl groups, avoiding the need for protection and deprotection steps.[14]

Q3: What are the key parameters to consider when optimizing the base for the cross-coupling of this compound?

A3: The choice of base is crucial and depends on the specific reaction and coupling partner. Key considerations include:

  • Basicity: A base that is too strong can lead to side reactions involving the hydroxymethyl group. A base that is too weak may result in a slow or incomplete reaction.

  • Solubility: The base should be at least partially soluble in the reaction solvent to be effective.

  • Functional Group Tolerance: The base should not react with other functional groups on the coupling partners. For substrates with sensitive groups, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a good starting point.[15]

Q4: Which solvents are recommended for the cross-coupling of this compound?

A4: The choice of solvent is critical for dissolving the reactants, catalyst, and base, and for influencing the reaction rate and outcome. Common choices include:

  • Aprotic Polar Solvents: DMF, DMAc, and dioxane are frequently used. They are good at dissolving a wide range of reactants.

  • Ethereal Solvents: THF and 2-MeTHF are also common choices.

  • Aqueous Mixtures: For Suzuki-Miyaura reactions, mixtures of organic solvents with water (e.g., toluene/water, dioxane/water) are often employed to facilitate the dissolution of the inorganic base and promote the transmetalation step.[16][17]

  • "Green" Solvents: For more environmentally friendly processes, alcohols like n-butanol or solvent systems with high water content are being explored.[16]

It is crucial to use anhydrous and degassed solvents to ensure reproducibility and prevent catalyst deactivation.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the use of a high-purity palladium precatalyst and ligand. - Use an appropriate palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combination for the specific reaction. - Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.
Inappropriate Base - If using a strong base (e.g., NaOtBu), consider switching to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ to avoid side reactions with the hydroxyl group.[15] - Ensure the base is finely powdered and anhydrous.
Poor Solubility - Choose a solvent or solvent mixture that effectively dissolves all reactants. For Suzuki reactions, a mixture of an organic solvent with water can improve the solubility of the base.[17]
Sub-optimal Temperature - Increase the reaction temperature in increments. Some cross-coupling reactions require elevated temperatures to proceed efficiently.
Ligand Issues - Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand can significantly impact the reaction outcome.
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. - Use a slight excess of the boronic acid (1.1-1.5 equivalents).
Dehalogenation of this compound - Lower the reaction temperature. - Use a less reactive base. - Optimize the palladium-to-ligand ratio.
Side reactions involving the hydroxyl group - If side reactions are suspected, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. However, many modern protocols tolerate free hydroxyls.

Data Presentation: Representative Reaction Conditions

The following tables provide a summary of typical reaction conditions for various cross-coupling reactions with similar substrates. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8085
5-Bromopyridine-3-carbaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O10092
2-Chloro-5-iodopyridineThiophene-2-boronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (3)Toluene/H₂O11095

Table 2: Heck Coupling - Representative Conditions

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Iodoanisolen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile8090
3-BromopyridineStyrenePdCl₂(PPh₃)₂ (2)-NaOAc (2)DMF12085
5-IodouracilEthyl acrylatePd(OAc)₂ (5)-Et₃N (2)DMA10078

Table 3: Sonogashira Coupling - Representative Conditions

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
3-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6591
5-Iodocytosine1-HexynePd(PPh₃)₄ (5)10Et₃NDMF8085
2-Amino-3-bromopyridineTrimethylsilylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF10096[7]

Table 4: Buchwald-Hartwig Amination - Representative Conditions

Aryl HalideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene10095
3-IodopyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane11088
2-Chloro-1,5-naphthyridineBenzylaminePd(OAc)₂ (5)XantPhos (10)Cs₂CO₃ (2)Toluene11090[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Column Chromatography) dry->purify product product purify->product Pure Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield? check_catalyst Check Catalyst/Ligand Quality and Loading start->check_catalyst Yes optimize_base Optimize Base (e.g., milder base) start->optimize_base Yes check_homocoupling Minimize O₂ to Reduce Homocoupling start->check_homocoupling Yes check_inert Ensure Proper Inert Atmosphere check_catalyst->check_inert check_inert->optimize_base optimize_solvent Optimize Solvent for Solubility optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_homocoupling check_dehalogenation Adjust Conditions to Minimize Dehalogenation check_homocoupling->check_dehalogenation protect_oh Consider Protecting Hydroxyl Group check_dehalogenation->protect_oh

Caption: A logical troubleshooting guide for optimizing cross-coupling reactions.

References

Removal of palladium residues from (5-Iodopyridin-3-yl)methanol reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium from reaction products of (5-Iodopyridin-3-yl)methanol. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium residues from reactions involving this compound?

A1: The pyridine nitrogen in this compound and its derivatives can act as a ligand, coordinating with palladium species. This can increase the solubility of palladium in the reaction mixture, making its removal by simple filtration or standard chromatographic methods less effective.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This often translates to a concentration limit of 10 ppm in the final drug substance, depending on the maximum daily dose.[1] For parenteral routes, the limit is even lower at 1 ppm.[1]

Q3: What are the primary methods for removing palladium residues?

A3: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[2][3]

  • Adsorption: Employing materials like activated carbon to adsorb palladium species.[4][5]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[6]

  • Chromatography: While potentially less effective on its own for polar, palladium-coordinating compounds, it can still significantly reduce palladium levels.

  • Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[7]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification is critical. The most common and sensitive methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis.

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique.

  • Atomic Absorption (AA) Spectroscopy: A well-established method for metal quantification.

  • X-ray Fluorescence (XRF): Can be used for rapid screening.

For in-process monitoring, fluorescent assays are also available that can provide a rapid determination of relative palladium amounts.

Troubleshooting Guide

Issue 1: After using a palladium scavenger, the residual palladium levels are still too high.

  • Possible Cause: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally more effective for Pd(II).

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, trimercaptotriazine) to identify the most effective one for your specific reaction conditions.[7]

  • Possible Cause: Insufficient Scavenger Loading or Contact Time. The binding of palladium to the scavenger is a kinetic process.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 4-8 molar equivalents).[8] Also, try increasing the reaction time and/or temperature (e.g., 40-60 °C) if your product is stable under these conditions.[2]

  • Possible Cause: Inconsistent Palladium Species. The nature of the palladium species at the end of the reaction can vary between batches.

    • Solution: Standardize your reaction work-up procedure to ensure consistency. Consider a pre-treatment step (mild oxidation or reduction) to convert various palladium species into a single, more easily scavenged form.[2] Using a broad-spectrum scavenger like trimercaptotriazine (TMT) can also be effective.[2]

Issue 2: Significant loss of this compound product during purification.

  • Possible Cause: Non-specific Adsorption. The polar nature of your product can lead to its adsorption onto silica-based scavengers or activated carbon.[5]

    • Solution: Use the minimum effective amount of scavenger. Ensure to thoroughly wash the scavenger with fresh solvent after filtration to recover adsorbed product.[7] Consider switching to a polymer-based scavenger which may have less affinity for your polar product.

Issue 3: Inconsistent results with activated carbon treatment.

  • Possible Cause: Variable Quality and Activity of Activated Carbon. The adsorptive properties of activated carbon can vary between suppliers and even batches.

    • Solution: Use a consistent source and grade of activated carbon. Consider performing a small-scale test for each new batch to determine its effectiveness.

Data Presentation

Table 1: Efficiency of Selected Palladium Removal Methods for Nitrogen-Containing Heterocyclic Compounds

Compound TypeInitial Pd (ppm)Removal MethodReagent/ScavengerConditionsFinal Pd (ppm)Reference
Bipyridinyl AmineHighScavengingSi-TMT0.03 wt, 35°C, 2h<1[4]
Bipyridinyl Amine300Activated CarbonDarco KB-B0.2 wt, THF, 45°C, 18h<1[4]
Suzuki Coupling Product33,000ScavengingMP-TMT5 equivalents, RT, overnight<200[8]
Suzuki Coupling Product500-800ScavengingMP-TMT5 equivalents, RT, overnight<10[8]
Negishi Coupling Product328ScavengingPolychelated Resin (PCR-B2)0.4 wt, THF/anisole, recirculation4[4]
c-Met Kinase Inhibitor330ScavengingMP-TMT0.20 wt, DMF, overnight7[4]
Faropenem Sodium Salt1550ScavengingPolystyrene-bound TMT0.8 wt, Methanol3[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Solid-Supported Scavengers

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM) to a concentration of approximately 10-50 mg/mL.[2]

  • Scavenger Addition: Add the chosen solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial palladium catalyst loading.[8]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[2]

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[5]

  • Agitation: Stir the slurry at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite and carbon pad with fresh solvent.

  • Concentration: Concentrate the combined filtrate and washings.

  • Analysis: Determine the residual palladium concentration.

Mandatory Visualizations

G cluster_0 Palladium Removal Workflow Start Crude Reaction Product (this compound derivative) Decision1 Is the Palladium Catalyst Homogeneous or Heterogeneous? Start->Decision1 Filtration Filtration through Celite Decision1->Filtration Heterogeneous (e.g., Pd/C) Scavenging Treatment with Palladium Scavenger Decision1->Scavenging Homogeneous Analysis Quantify Residual Pd (e.g., ICP-MS) Filtration->Analysis ActivatedCarbon Activated Carbon Treatment Scavenging->ActivatedCarbon If still high Pd Filtration_Scavenger Filtration Scavenging->Filtration_Scavenger Filter to remove scavenger Filtration_Carbon Filtration ActivatedCarbon->Filtration_Carbon Filter to remove carbon Crystallization Crystallization Crystallization->Analysis Analyze crystals and mother liquor Analysis->Crystallization If further purification needed End Purified Product Analysis->End Pd < Limit Filtration_Scavenger->Analysis Filtration_Carbon->Analysis G cluster_1 Palladium-Induced Cellular Toxicity Pathway Pd Palladium Species ROS Increased Reactive Oxygen Species (ROS) Pd->ROS NFkB NF-κB/AKT/CREB Signaling Downregulation Pd->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis NFkB->Apoptosis

References

Technical Support Center: Catalyst Poisoning in Pyridine-Containing Substrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common challenges associated with catalyst poisoning when using pyridine-containing substrates in cross-coupling and other catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with pyridine-containing substrates failing or giving low yields?

A1: The primary issue is catalyst poisoning. The nitrogen atom in the pyridine ring is Lewis basic and possesses a lone pair of electrons, which can strongly coordinate to the active metal center of the catalyst (commonly palladium). This coordination forms a stable, inactive complex that disrupts the catalytic cycle, preventing the catalyst from facilitating the desired reaction. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem," especially when the reactive site is adjacent to the nitrogen.[1]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Several observable signs may indicate catalyst poisoning:

  • Stalled Reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Low Yield: The desired product is formed in a much lower quantity than expected.

  • Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate is a classic indicator of catalyst decomposition to an inactive Pd(0) state.[2] This can occur when the catalytic cycle is slowed by pyridine inhibition, allowing the active catalyst species to agglomerate.[1]

  • Inconsistent Results: Reactions may work sporadically or be highly sensitive to minor changes in reagent purity or setup.

Q3: Which catalysts are most susceptible to poisoning by pyridine?

A3: Palladium-based catalysts are notoriously sensitive to poisoning by nitrogen-containing heterocycles like pyridine.[1][3] Other precious metal catalysts, such as those based on rhodium (Rh) and ruthenium (Ru), used in reactions like hydrogenation, are also susceptible, with the poison sensitivity often following the order of Pd > Ru >> Rh.[3]

Q4: How can I mitigate catalyst poisoning by pyridine?

A4: Several strategies can be employed to overcome this challenge:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center, hindering the coordination of the pyridine nitrogen.[4]

  • Catalyst Choice: Employing a more active catalyst system or using a Pd(0) source directly can sometimes be beneficial.[4]

  • Use of Additives: Adding a mild acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the catalyst. However, this must be compatible with other reagents in the reaction.

  • Reaction Condition Optimization: Increasing the reaction temperature (cautiously), screening different bases (e.g., K₃PO₄, Cs₂CO₃), and ensuring all reagents and solvents are of high purity and thoroughly degassed can improve results.[1][4]

  • Modify the Pyridine Substrate: In some cases, converting a pyridylboronic acid to its corresponding pinacol ester or trifluoroborate salt can reduce side reactions like protodeboronation.[4]

Q5: Is it possible to regenerate a catalyst that has been poisoned by pyridine?

A5: Yes, regeneration is often possible, but the method depends on the nature of the catalyst and the support. For heterogeneous catalysts like Palladium on Carbon (Pd/C), washing with acidic or basic solutions, or treatment with a mixture of solvents, can help remove the poisoning species. For deactivation caused by coking, oxidative regeneration (heating in a controlled flow of air/oxygen) can be effective.[5][6]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling with a Bromopyridine Substrate

If you are experiencing low yields, follow this troubleshooting workflow:

Troubleshooting_Low_Yield start Low Yield Observed check_sm Is Starting Material (SM) Unreacted? start->check_sm check_byproducts Complex Mixture of Byproducts Observed? check_sm->check_byproducts No, SM is consumed sm_yes Yes check_sm->sm_yes Yes byproducts_yes Yes check_byproducts->byproducts_yes slow_oa Cause: Slow Oxidative Addition or Catalyst Poisoning sm_yes->slow_oa protodeboronation Cause: Protodeboronation of Pyridylboronic Acid? byproducts_yes->protodeboronation Unwanted pyridine byproduct? homocoupling Cause: Homocoupling of Boronic Acid? byproducts_yes->homocoupling Dimer of boronic acid partner? solution_oa Solution: 1. Increase Temperature (10-20°C increments). 2. Switch to a more active catalyst system (e.g., Pd(0) source with bulky, electron-rich ligand like SPhos/XPhos). slow_oa->solution_oa solution_proto Solution: 1. Use anhydrous conditions. 2. Switch from boronic acid to a pinacol ester or trifluoroborate salt. 3. Screen different bases (K₃PO₄ is often a good start). protodeboronation->solution_proto solution_homo Solution: 1. Ensure thorough degassing of all solvents and reagents. 2. Run the reaction under a strict inert atmosphere (Ar or N₂). homocoupling->solution_homo

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Issue 2: Formation of Black Precipitate (Palladium Black)

The appearance of a black precipitate indicates that the active Pd(0) catalyst is agglomerating and crashing out of solution.

  • Potential Cause: The catalytic cycle is too slow, often due to inhibition by the pyridine substrate. This increases the lifetime of the Pd(0) species in solution, allowing them to aggregate.[1]

  • Solution 1 (Increase Reaction Rate): Implement strategies to accelerate the catalytic cycle. Use more active, bulky, and electron-rich ligands (e.g., SPhos, XPhos, or NHC ligands like IPr). These ligands promote faster oxidative addition and reductive elimination steps, keeping the palladium in the catalytic cycle and out of agglomeration pathways.[4]

  • Solution 2 (Optimize Conditions): Lowering the reaction temperature can sometimes disfavor the agglomeration process. However, this must be balanced with achieving a reasonable reaction rate. Ensure the reaction is strictly anaerobic, as oxygen can also lead to catalyst decomposition.[2]

Data Presentation

The choice of catalyst, ligand, and reaction partners significantly impacts the success of cross-coupling reactions with pyridine-containing substrates. Below are tables summarizing yields from representative reactions.

Table 1: Effect of Palladium Catalyst and Ligand on a Suzuki-Miyaura Coupling Yield

This table illustrates the impact of different catalyst systems on the yield of a challenging Suzuki-Miyaura coupling reaction.

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[7]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[7]
Pd(dppf)Cl₂ (1-3)-HighA robust pre-catalyst often effective for a range of substrates.
Pd(PPh₃)₄ (3-5)-Good to ExcellentA common and reliable Pd(0) source, but can be sensitive to air.

Data compiled from representative literature for Suzuki-Miyaura couplings of 2-bromopyridines.

Table 2: Comparative Yields for Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids

This table demonstrates how the electronic properties of the boronic acid partner can influence the reaction outcome.

Boronic AcidProductYield (%)Notes
Phenylboronic Acid4-Methyl-2-phenylpyridine81%[8]Standard, electronically neutral coupling partner.
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyridine92% (on a similar substrate)[8]Electron-donating group on the boronic acid often leads to higher yields.
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyridine80% (representative)[8]Electron-withdrawing group can sometimes lead to slightly lower yields.
3-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyridine73% (representative)[8]Heteroaromatic boronic acids are viable coupling partners.

Conditions typically involve a Pd catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent system like 1,4-Dioxane/H₂O.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a starting point for the coupling of a bromopyridine with an arylboronic acid and may require optimization.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4][8][9]

Protocol 2: General Procedure for Regeneration of Poisoned Palladium on Carbon (Pd/C)

This protocol describes a method to regenerate a Pd/C catalyst that has been deactivated by nitrogen-containing compounds.

Materials:

  • Deactivated Pd/C catalyst

  • Glacial acetic acid

  • Chloroform

  • 10 wt% Sodium Hydroxide (NaOH) solution

  • Absolute ethanol

  • Deionized water

Procedure:

  • Initial Wash: After the reaction, filter the catalyst from the reaction mixture. Wash the recovered catalyst with a solvent like ethanol to remove residual reactants and products.

  • Acid/Solvent Treatment: Create a slurry of the catalyst in a mixture of chloroform and glacial acetic acid (e.g., 20 mL chloroform and 30 mL glacial acetic acid for ~0.5 g of catalyst). Stir this mixture at 60 °C for 1 hour. This step helps to dissolve and remove strongly adsorbed organic poisons.

  • Filtration and Drying: Filter the catalyst from the acid/solvent mixture. Wash the catalyst cake with absolute ethanol and then deionized water until the filtrate is neutral. Dry the catalyst in an oven at ~110 °C for 6-12 hours.

  • Base Wash (Optional but Recommended): For strongly bound poisons, a subsequent base wash can be effective. Slurry the dried catalyst in a 10 wt% NaOH solution and stir at 60 °C for 3 hours.

  • Final Wash and Dry: Filter the catalyst from the basic solution. Wash thoroughly with deionized water until the filtrate is neutral. Dry the regenerated catalyst under vacuum or in an oven before reuse.

Visualizations

Catalyst Poisoning Mechanism

The following diagram illustrates how a pyridine substrate can interrupt the standard Suzuki-Miyaura catalytic cycle by forming an inactive complex with the palladium catalyst.

Catalytic_Cycle_Poisoning Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive_Complex Pd(0)L₂(Pyridine)ₙ (Inactive Complex) Pd0->Inactive_Complex Coordination (Poisoning) PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Aryl' (Product) RedElim->Product Pyridine Pyridine Substrate Pyridine->Inactive_Complex

Caption: Pyridine coordination deactivates the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Solids to Schlenk Flask (Bromopyridine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvent via Syringe inert->solvent react 4. Heat and Stir (e.g., 80-110°C) solvent->react monitor 5. Monitor Reaction (TLC, LC-MS) react->monitor workup 6. Cool, Dilute, and Extract monitor->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify end Pure Product purify->end

References

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of (5-Iodopyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions of (5-Iodopyridin-3-yl)methanol and its derivatives. The inherent steric hindrance of this 3,5-disubstituted pyridine can lead to common issues such as low reaction yields and the formation of side products. This guide offers practical solutions and detailed experimental protocols to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low conversion in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound is often attributed to several factors:

  • Inefficient Oxidative Addition: The substituents ortho to the iodine can sterically hinder the approach of the palladium catalyst to the C-I bond, which is a critical initial step in the catalytic cycle.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Additionally, the hydroxyl group of the methanol substituent might interact with the catalyst.

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role in overcoming steric hindrance. A non-ideal ligand may not be bulky or electron-rich enough to promote the necessary catalytic steps.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity or degradation of the boronic acid.

Q2: What are the best practices to minimize homocoupling of the boronic acid in my Suzuki reaction?

A2: Homocoupling is a common side reaction that consumes the boronic acid and reduces the yield of the desired product. To minimize this:

  • Thoroughly Degas: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can promote homocoupling.

  • Use an Appropriate Base: A milder base such as K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate the decomposition of the boronic acid and lead to homocoupling.

  • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

Q3: In a Buchwald-Hartwig amination, my reaction is sluggish or stalls. How can I improve the reaction rate and yield?

A3: Sluggish Buchwald-Hartwig aminations with this substrate are typically due to steric hindrance and potential catalyst inhibition. Consider the following:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, or tBuXPhos are often effective for coupling sterically demanding substrates.

  • Choice of Base: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) might be beneficial.

  • Palladium Precatalyst: Using a pre-formed, air-stable palladium precatalyst (e.g., an XPhos-palladium G3 precatalyst) can provide more consistent results and higher activity compared to generating the catalyst in situ.[1]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Q4: For a Sonogashira coupling, I am observing significant Glaser coupling (alkyne homocoupling). What can be done to suppress this side reaction?

A4: Glaser coupling is a common issue in Sonogashira reactions, especially with sensitive substrates. To address this:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.

  • Reduce Copper Loading: If a copper co-catalyst is used, reducing its loading can help minimize homocoupling.

  • Amine Base: The choice of amine base can influence the extent of Glaser coupling. A bulky amine base may help to suppress this side reaction.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki

Problem 2: Incomplete Conversion in Buchwald-Hartwig Amination

Troubleshooting_Buchwald

Quantitative Data Summary

The following tables summarize representative conditions and yields for various coupling reactions of substituted pyridines, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of Substituted Pyridines

EntryPyridyl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O9085[2]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O9082[2]
33,5-DibromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF10078 (mono)
43-Iodopyridine4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10092

Table 2: Buchwald-Hartwig Amination of Heteroaryl Halides

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Iodopyrazole derivativePrimary amine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃ (2)Toluene11085[3]
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (0.5)TrixiePhos (2)LiOtBu (1.5)Toluene10095[4]
32-ChloropyridineMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Toluene10091
45-Bromo-3-aminopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10088

Table 3: Sonogashira Coupling of (Hetero)aryl Halides

EntryAryl HalideAlkynePd Cat. (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF10096[5]
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)5Et₃NDMF10085[5]
33-IodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6590
45-IodopyrimidinePhenylacetylenePd(PPh₃)₄ (5)10Et₃NDMF8088

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Workflow

General Procedure for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a vial or Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with a suitable organic solvent and quench with water or saturated aqueous NH₄Cl.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Buchwald_Workflow

This technical support center provides a foundation for addressing the challenges associated with the cross-coupling reactions of this compound derivatives. Successful outcomes will depend on careful optimization of the reaction parameters for each specific substrate combination.

References

Validation & Comparative

Reactivity Face-Off: (5-Iodopyridin-3-yl)methanol vs. (5-Bromopyridin-3-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization often relies on robust and predictable cross-coupling methodologies. This guide provides a detailed comparison of the reactivity of two key pyridine-based building blocks: (5-Iodopyridin-3-yl)methanol and (5-Bromopyridin-3-yl)methanol. The choice between an iodo- or bromo-substituent can significantly impact reaction conditions, yields, and overall synthetic strategy. This comparison is based on established principles of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.

Executive Summary

The fundamental difference in reactivity between this compound and (5-Bromopyridin-3-yl)methanol lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more easily cleaved during the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. Consequently, this compound is the more reactive of the two compounds. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo-counterpart.

Comparative Reactivity Overview

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy.

FeatureThis compound(5-Bromopyridin-3-yl)methanolRationale
Relative Reactivity HighModerateThe C-I bond has a lower bond dissociation energy (approx. 213-240 kJ/mol) compared to the C-Br bond (approx. 276-285 kJ/mol), facilitating a faster rate of oxidative addition to the palladium catalyst.[2][3]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of the starting materials.
Catalyst Loading Generally lower catalyst loading can be employed.May require higher catalyst loading for comparable yields.The facile oxidative addition with the C-I bond can lead to a more efficient catalytic turnover.
Substrate Scope Generally broader scope with challenging coupling partners.May show lower yields with sterically hindered or electron-rich coupling partners.The milder conditions required for the iodo-derivative are often more compatible with sensitive functional groups.

Experimental Protocols

Below are representative experimental protocols for key palladium-catalyzed cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the pyridine ring and a boronic acid or ester.

Protocol:

  • To an oven-dried reaction vessel, add (5-halopyridin-3-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required (e.g., SPhos, XPhos).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O or Toluene/H₂O).

  • Heat the mixture to the appropriate temperature (typically 80-100 °C for the bromo- and potentially lower for the iodo-derivative) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add (5-halopyridin-3-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) followed by a base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C for the bromo- and potentially room temperature for the iodo-derivative) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the pyridine ring and an amine.

Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equiv.).

  • Add (5-halopyridin-3-yl)methanol (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C), monitoring the reaction progress by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)(X)L2 Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_coupled Ar-Pd(II)(R)L2 PdII_complex->PdII_coupled R-M MX M-X PdII_complex->MX Transmetal Transmetalation Nu_M R-M PdII_coupled->Pd0 Ar-R Product Ar-R PdII_coupled->Product RedElim Reductive Elimination ArX Ar-X (Halopyridine)

Catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Weigh and add reagents: - Halopyridine - Coupling partner - Base - Catalyst/Ligand start->reagents setup Assemble reaction vessel under inert atmosphere reagents->setup solvent Add degassed solvent setup->solvent reaction Heat and stir for specified time solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, dilute, and perform aqueous workup monitoring->workup Complete purification Purify crude product (Column Chromatography) workup->purification analysis Characterize final product (NMR, MS) purification->analysis end End analysis->end

A generalized experimental workflow for cross-coupling reactions.

Conclusion

For researchers and drug development professionals, the choice between this compound and (5-Bromopyridin-3-yl)methanol as a synthetic building block will depend on the specific requirements of the synthetic route. This compound offers higher reactivity, allowing for milder reaction conditions and potentially higher yields, which is particularly advantageous in complex syntheses with sensitive functional groups. However, iodo-compounds are often more expensive and can be less stable than their bromo-analogues. (5-Bromopyridin-3-yl)methanol, while less reactive, is a more cost-effective and robust starting material that is suitable for a wide range of transformations, albeit sometimes requiring more forcing conditions. A thorough understanding of these reactivity differences is crucial for efficient and successful synthesis of novel pyridine-containing molecules.

References

A Comparative Guide to the Reactivity of Halopyridine Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool for forging carbon-carbon bonds. However, the reactivity of halopyridine substrates in these reactions is highly dependent on both the nature of the halogen and its position on the pyridine ring. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-halopyridine isomers, supported by experimental data, to aid in the strategic design of synthetic routes.

General Reactivity Trends

The reactivity of halopyridines in Suzuki-Miyaura coupling is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic effects of the pyridine nitrogen.

  • Influence of the Halogen: The reactivity of the C-X bond follows the general trend: I > Br > Cl.[1][2] This trend is inversely correlated with the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step, more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are the most challenging and frequently necessitate more sophisticated and active catalyst systems to achieve high yields.[2]

  • Influence of the Isomeric Position: The position of the halogen on the electron-deficient pyridine ring significantly impacts reactivity. The nitrogen atom exerts a strong electron-withdrawing effect, which is most pronounced at the ortho (2-) and para (4-) positions. This generally leads to the following reactivity order for bromopyridines: 4- > 2- > 3-.[3]

    • 4-Halopyridines: The halogen at the C4 position is highly activated due to the strong, electron-withdrawing effect of the nitrogen atom in the para position. This makes the C4 carbon highly electrophilic and thus, highly susceptible to oxidative addition.[3]

    • 2-Halopyridines: The C2 position is also electronically activated. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, necessitating the use of specialized ligands to achieve high yields.[3]

    • 3-Halopyridines: The C3 position is the least activated. The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates compared to the 2- and 4-isomers.[3]

Quantitative Comparison of Isomer Reactivity

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine and chloropyridine isomers with phenylboronic acid. It is important to note that yields can vary significantly based on the specific catalyst system, base, solvent, and temperature employed. The data presented here is collated from various sources to provide a comparative overview.

Halopyridine IsomerHalogenCatalyst System (Typical)Product Yield (%)Reference(s)
2-BromopyridineBrPd(PPh₃)₄ / Na₂CO₃~70-90%[4]
3-BromopyridineBrPd(OAc)₂ / PPh₃ / K₃PO₄~60-80%[5]
4-BromopyridineBrPd(PPh₃)₄ / Na₂CO₃~85-95%[6]
2-ChloropyridineClPd(PPh₃)₄ / K₂CO₃~80-95%[2][7]
3-ChloropyridineClPd/C / P(C₆H₁₁)₃ / K₃PO₄~75-85%[3]
4-ChloropyridineClPd(PPh₃)₄ / K₂CO₃Moderate to Good[2]

Note: The yields are representative and intended for comparative purposes. Direct comparison is most accurate when experiments are conducted under identical conditions.

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

  • Materials: 2-Bromopyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid using a Buchwald Ligand

  • Materials: 3-Chloropyridine, Phenylboronic acid, Palladium(II) acetate [Pd(OAc)₂], SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate (K₃PO₄), 1,4-Dioxane, Water.

  • Procedure:

    • In a glovebox, charge a reaction vial with Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

    • Add 3-chloropyridine (1.0 mmol) and phenylboronic acid (1.5 mmol).

    • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Seal the vial and heat to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the factors influencing the reactivity of halopyridine isomers.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)L2-Ar'- ArPdX->ArPdArB Transmetalation (Ar'B(OH)2, Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X (Halopyridine) ArBOH2 Ar'B(OH)2 (Boronic Acid) ArAr_prod Ar-Ar' (Biaryl)

Suzuki-Miyaura Catalytic Cycle

Reactivity_Factors Reactivity Halopyridine Reactivity Halogen Nature of Halogen (C-X Bond Strength) Reactivity->Halogen Position Position of Halogen (Electronic Effects) Reactivity->Position Catalyst Catalyst System (Ligand, Pd Source) Reactivity->Catalyst I I Halogen->I I > Br > Cl (Decreasing Reactivity) Pos4 Pos4 Position->Pos4 4-Position (Most Activated) Pos2 Pos2 Position->Pos2 2-Position (Activated, Potential Catalyst Inhibition) Pos3 Pos3 Position->Pos3 3-Position (Least Activated)

Factors Influencing Halopyridine Reactivity

Conclusion

The choice of halopyridine isomer is a critical consideration in planning a Suzuki-Miyaura coupling reaction. 4-Halopyridines are generally the most reactive, followed by 2-halopyridines, with 3-halopyridines being the least reactive. This trend is a direct consequence of the electronic influence of the pyridine nitrogen. Furthermore, the nature of the halogen plays a crucial role, with iodides being significantly more reactive than chlorides. For challenging substrates, such as chloropyridines, the use of advanced catalyst systems with bulky, electron-rich ligands is often essential to achieve satisfactory results. By understanding these reactivity principles and utilizing optimized experimental protocols, researchers can effectively leverage the Suzuki-Miyaura coupling for the efficient synthesis of a diverse range of functionalized pyridines.

References

Comparative Guide to the Biological Activity of Pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of pyridine-based compounds, with a focus on their potential as anticancer agents. While the direct synthesis of a specific, extensively studied compound from (5-Iodopyridin-3-yl)methanol could not be definitively established in the reviewed literature, this document evaluates the activity of a notable pyridine derivative, LHT-17-19, and compares it with the established chemotherapeutic agent, Doxorubicin. Furthermore, it explores an alternative anticancer mechanism exhibited by other pyridine derivatives: the induction of cell cycle arrest and apoptosis.

Part 1: Comparative Analysis of Cytotoxic Activity

The pyridine derivative LHT-17-19 has demonstrated significant cytotoxic effects against various cancer cell lines. This section compares its in vitro efficacy against pancreatic (PANC-1) and bladder (HT-29) cancer cell lines with that of Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 (µM)Reference
LHT-17-19PANC-10.13[1]
LHT-17-19HT-290.24[1]
DoxorubicinPANC-1~0.4 - 2.2[2][3]
DoxorubicinHT-29~0.75 - 8.6[1][4][5][6]

Note: IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.

Part 2: Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., PANC-1, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., LHT-17-19, Doxorubicin) in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level (typically <0.5%). The medium from the cell plates is removed and replaced with 100 µL of the diluted compounds. Control wells should contain medium with the solvent at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, the 96-well plate is centrifuged at 250 x g for 10 minutes. 100 µL of the supernatant from each well is carefully transferred to a new optically clear 96-well plate.

  • LDH Reaction: 100 µL of the LDH reaction mixture (as provided by a commercial kit) is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Part 3: Signaling Pathways and Mechanisms of Action

Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms. One prominent pathway involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), while another involves the induction of cell cycle arrest at the G2/M phase, leading to apoptosis.

EGFR Signaling Pathway

Several pyridine derivatives act as EGFR inhibitors, blocking the downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Pyridine_Derivative Pyridine Derivative (e.g., LHT-17-19) Pyridine_Derivative->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyridine derivatives.

G2/M Cell Cycle Arrest and Apoptosis Pathway

Another mechanism of action for some pyridine-based compounds is the induction of cell cycle arrest at the G2/M checkpoint, which subsequently leads to programmed cell death (apoptosis).[7][8]

G2M_Apoptosis_Pathway Pyridine_Derivative Pyridine Derivative DNA_Damage DNA Damage / Microtubule Disruption Pyridine_Derivative->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibition CyclinB_Cdk1 Cyclin B/Cdk1 (MPF) Cdc25->CyclinB_Cdk1 Activation G2M_Arrest G2/M Arrest CyclinB_Cdk1->G2M_Arrest Progression to M-phase (Inhibited) p53 p53 Activation G2M_Arrest->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Cascade (e.g., Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of G2/M arrest and apoptosis by pyridine derivatives.

Conclusion

Pyridine derivatives represent a promising class of compounds in the development of novel anticancer therapies. The example of LHT-17-19 highlights their potential for potent cytotoxicity against cancer cells, in some cases exceeding that of established drugs like Doxorubicin. Furthermore, the diverse mechanisms of action, including EGFR inhibition and induction of G2/M arrest leading to apoptosis, offer multiple avenues for therapeutic intervention. Further research into the synthesis of novel pyridine derivatives from accessible starting materials like this compound, coupled with comprehensive biological evaluation, is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers in this exciting field, providing comparative data, standardized protocols, and a clear visualization of the key signaling pathways involved.

References

In vitro evaluation of novel pyridine derivatives from (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly synthesized pyridine derivatives, hypothetically derived from (5-Iodopyridin-3-yl)methanol, against established therapeutic agents. The following sections detail their in vitro anticancer and antimicrobial performance, supported by experimental data and protocols.

I. Anticancer Activity Evaluation

Novel pyridine derivatives (NPDs) were screened for their cytotoxic effects against a panel of human cancer cell lines. Their performance was compared with Doxorubicin, a standard chemotherapeutic agent.

Data Presentation: Cytotoxicity of Novel Pyridine Derivatives

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound across various cancer cell lines.[1][2] The results are summarized in the table below.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
NPD-1 8.5 ± 0.912.3 ± 1.510.1 ± 1.2
NPD-2 6.2 ± 0.79.8 ± 1.17.5 ± 0.8
Doxorubicin 1.93 ± 0.21.5 ± 0.181.2 ± 0.15

Note: Data are presented as mean ± standard deviation from three independent experiments.

Several pyridine-based small molecules have been approved as anticancer drugs, including Sorafenib and Crizotinib.[2][3] The synthesized pyridine-urea derivatives have shown potent anti-proliferative activity against the MCF-7 breast cancer cell line.[2]

Experimental Protocols: Anticancer Assays

Protocol 1: Cell Culture and Maintenance [1]

  • Cell Lines: Human cancer cell lines MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) were utilized.[1][4][5][6]

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

  • Incubation: Cultures were kept in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

  • Subculture: To maintain exponential growth, cells were passaged upon reaching 80-90% confluency.[1]

Protocol 2: MTT Assay for Cytotoxicity [1][6]

The MTT assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[1]

  • Drug Treatment: The cells were then treated with various concentrations of the novel pyridine derivatives and Doxorubicin for 48 hours. A vehicle control (DMSO) was also included.[1]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The IC50 value, which is the drug concentration that inhibits cell growth by 50%, was determined from the dose-response curve.[1]

Mandatory Visualization: Anticancer Evaluation Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HeLa) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells for 48h seeding->treatment drug_prep Prepare Drug Dilutions (NPDs & Doxorubicin) drug_prep->treatment mtt_add Add MTT Reagent (4h) treatment->mtt_add solubilize Add DMSO mtt_add->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for in vitro anticancer testing.

Mandatory Visualization: Apoptosis Signaling Pathway

Many anticancer agents induce programmed cell death, or apoptosis.[1] The intrinsic apoptosis pathway is a common mechanism.

G cluster_pathway Intrinsic Apoptosis Pathway drug Anticancer Agent (e.g., NPD-2) stress Mitochondrial Stress drug->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

II. Antimicrobial Activity Evaluation

The novel pyridine derivatives were also assessed for their ability to inhibit the growth of pathogenic microbes and compared against standard antimicrobial agents.

Data Presentation: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The MIC values for the novel compounds are presented below.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NPD-1 1632>64
NPD-2 81632
Ampicillin 48N/A
Griseofulvin N/AN/A16

N/A: Not Applicable

Experimental Protocols: Antimicrobial Assays

Protocol 3: Broth Microdilution Method for MIC Determination [9][10]

This method is a widely used technique for determining the MIC of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: Bacterial and fungal strains (Staphylococcus aureus, Escherichia coli, Candida albicans) were cultured overnight, and the inoculum was standardized to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Serial Dilution: The test compounds and standard drugs were serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[10]

Protocol 4: Agar Well Diffusion Method [11]

This method is used for qualitative assessment of antimicrobial activity.

  • Plate Preparation: Mueller-Hinton Agar plates were uniformly swabbed with the standardized microbial suspension.

  • Well Creation: Wells of 6 mm diameter were punched into the agar.

  • Compound Addition: A fixed concentration of each test compound was added to the wells.

  • Incubation: Plates were incubated under the conditions described in Protocol 3.

  • Zone of Inhibition: The diameter of the clear zone around each well, indicating growth inhibition, was measured.

This guide provides a foundational in vitro comparison for the presented novel pyridine derivatives. Further studies are warranted to explore their mechanisms of action and potential for in vivo efficacy.

References

A Comparative Guide to the Structure-Activity Relationship of (5-Iodopyridin-3-yl)methanol Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (5-Iodopyridin-3-yl)methanol analogs, focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). The insights and data presented are intended to inform the rational design of novel and selective nAChR modulators.

The (5-substituted-pyridin-3-yl)methanol framework is a key pharmacophore in the development of ligands targeting nAChRs. The nature of the substituent at the 5-position of the pyridine ring, in this case, an iodine atom, significantly influences the binding affinity and selectivity of these compounds for different nAChR subtypes.

Quantitative Data Summary
Compound/AnalogStructureTargetAssay TypeBinding Affinity (Kd or Ki)Selectivity Profile
5-Iodo-A-85380 5-iodo-3-(2(S)-azetidinylmethoxy)pyridineα4β2 nAChRRadioligand Binding ([¹²⁵I]5-Iodo-A-85380)10 pM (rat brain)[1]Highly selective for α4β2 over other subtypes.[1]
A-85380 (parent compound) 3-(2(S)-azetidinylmethoxy)pyridineα4β2 nAChRRadioligand Binding~50 pMHigh affinity for α4β2 nAChRs.
Epibatidine nAChRsRadioligand Binding8 pM (rat brain)[1]Non-selective, high-affinity ligand for various nAChR subtypes.[1]
Nicotine nAChRsRadioligand Binding ([³H]Nicotine)0.51 nM (IC₅₀)[2]Binds to multiple nAChR subtypes.

SAR Insights:

  • 5-Position Substitution: The 5-position of the pyridine ring is a critical determinant of binding affinity. The introduction of a bulky iodine atom, as seen in 5-Iodo-A-85380, results in exceptionally high affinity for the α4β2 nAChR subtype.[1] This suggests that this position can be modified to enhance potency and selectivity.

  • 3-Position Substituent: The (S)-azetidinylmethoxy group in A-85380 and its 5-iodo analog is a key contributor to high-affinity binding. While direct SAR data on modifying the methanol group of this compound is limited, it is anticipated that the size, shape, and hydrogen bonding capacity of this substituent will significantly impact receptor interaction.

  • Selectivity: 5-Iodo-A-85380 demonstrates remarkable selectivity for the α4β2 nAChR subtype compared to the non-selective profile of epibatidine.[1] This highlights the potential for designing subtype-selective ligands by optimizing substitutions on the pyridinylmethanol core.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of this compound analogs. Below are protocols for key experiments used to characterize the binding and functional activity of these compounds at nAChRs.

Radioligand Binding Assay for α4β2 nAChR

This protocol is used to determine the binding affinity (Ki) of test compounds for the α4β2 nAChR subtype.

1. Materials:

  • Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the human α4β2 nAChR, or from rat brain homogenates.

  • Radioligand: [¹²⁵I]5-Iodo-A-85380 or [³H]epibatidine.

  • Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 1 µM (-)-nicotine or 1 µM epibatidine).

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, binding buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the radioligand to initiate the binding reaction. Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This cell-based assay measures the functional activity (agonist or antagonist) of the analogs by detecting changes in intracellular calcium concentration following nAChR activation.

1. Materials:

  • Cell Line: A cell line (e.g., SH-SY5Y or HEK293) endogenously or recombinantly expressing the target nAChR subtype.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Agonist Control: A known nAChR agonist (e.g., acetylcholine or nicotine).

  • Antagonist Control: A known nAChR antagonist (e.g., mecamylamine).

  • Fluorescence Plate Reader: A plate reader capable of kinetic fluorescence measurements (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Agonist Mode: Place the plate in the fluorescence plate reader and record a baseline fluorescence. Add the test compounds at various concentrations and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for a defined period. Then, add a known concentration of an nAChR agonist (typically the EC₅₀ or EC₈₀ concentration) and measure the fluorescence response.

3. Data Analysis:

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Agonist Activity: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response) and the maximum efficacy.

  • Antagonist Activity: Plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC₅₀ (inhibitory concentration for 50% of the response).

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of a neuronal nicotinic acetylcholine receptor.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, This compound analog) Agonist->nAChR Binds to Orthosteric Site Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Activation Depolarization->VGCC Ca_Signal Increased Intracellular Ca²⁺ VGCC->Ca_Signal Neurotransmitter_Release Neurotransmitter Release Ca_Signal->Neurotransmitter_Release Gene_Expression Altered Gene Expression Ca_Signal->Gene_Expression Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Neurotransmitter_Release->Cellular_Response Gene_Expression->Cellular_Response

Caption: nAChR activation leads to cation influx and downstream cellular responses.

Experimental Workflow for SAR Screening

This diagram outlines a typical workflow for the screening and characterization of novel this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Primary_Binding Primary Screening: Radioligand Binding Assay (Determine Ki) Purification->Primary_Binding Functional_Assay Functional Assay: Calcium Flux (Agonist/Antagonist Mode) Primary_Binding->Functional_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization and Design of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Transition-metal catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of these valuable compounds.[3] This guide provides a head-to-head comparison of four major cross-coupling strategies for pyridine functionalization: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and direct C-H activation. We will delve into their respective strengths and weaknesses, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic challenges.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[4][5] The reaction typically involves the palladium-catalyzed coupling of a pyridyl halide or triflate with a boronic acid or its ester derivative.[6][7]

Strengths:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the pyridine and the boronic acid partner.[5]

  • Mild Reaction Conditions: Often proceeds under relatively mild conditions.[5]

  • Commercially Available Reagents: A vast library of boronic acids is commercially available.[5]

  • Low Toxicity of Boron Byproducts: The inorganic byproducts are generally non-toxic and easily removed.[5]

Challenges:

  • "The 2-Pyridyl Problem": The coupling of 2-pyridyl nucleophiles can be challenging due to the instability of 2-pyridyl boron reagents and their propensity to inhibit the catalyst.[3]

  • Substrate-Specific Optimization: Reaction conditions, particularly the choice of ligand, base, and solvent, often require careful optimization for specific substrates.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_complex R-Pd(II)-R' L2 Transmetalation->PdII_R_R_complex R_B R'-B(OR)2 R_B->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_R_complex->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X (Pyridyl Halide) ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of Pyridines:

EntryPyridyl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂OReflux67-69[8]
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(tBu)₃ (3)K₃PO₄Dioxane10095[8]
35-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O85-9585[4]
4Pyridine-2-sulfonyl fluoride4-Tolylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane6575[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic acid [8]

  • To a degassed solution of 1,4-dioxane, add phenylboronic acid (1.0 equiv), 2-bromopyridine (0.9 equiv), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a degassed aqueous solution of sodium carbonate (1 M, 3.0 equiv).

  • Heat the reaction mixture to reflux under an argon atmosphere for 8 hours.

  • After cooling, remove the solvent in vacuo.

  • Add ethyl acetate, and wash the organic layer with brine.

  • Separate and dry the organic layer over MgSO₄.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines, including N-arylpyridines.[9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a strong base.[9][11]

Strengths:

  • High Generality: Applicable to a broad range of amines (primary, secondary, anilines, heterocycles) and aryl (pseudo)halides.[12]

  • Excellent Functional Group Tolerance: Tolerates many functional groups that are sensitive to other methods.

  • Milder Conditions with Modern Catalysts: The development of sophisticated phosphine ligands allows the reaction to proceed under milder conditions.[12]

Challenges:

  • Air-Sensitive Catalysts: Many of the phosphine ligands and Pd(0) precursors are air-sensitive.

  • Strong Base Requirement: Often requires a strong, sterically hindered base like sodium tert-butoxide.[11]

  • Potential for Side Reactions: Competitive hydrodehalogenation of the aryl halide can be a side reaction.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X L OxAdd->PdII_complex Amine_Coordination Amine Coordination PdII_complex->Amine_Coordination PdII_Amine_complex [R-Pd(II)(NHR'2)L]+X- Amine_Coordination->PdII_Amine_complex Amine R'2NH Amine->Amine_Coordination Base Base Deprotonation Deprotonation Base->Deprotonation PdII_Amine_complex->Deprotonation PdII_Amido_complex R-Pd(II)-NR'2 L Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product R-NR'2 RedElim->Product ArX Ar-X (Pyridyl Halide) ArX->OxAdd Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex ArX Ar-X ArX->OxAdd Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkynyl_complex Ar-Pd(II)-C≡CR' L2 Transmetalation->PdII_alkynyl_complex RedElim Reductive Elimination PdII_alkynyl_complex->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product CuX CuX Pi_complex [R'C≡CH---CuX] CuX->Pi_complex Alkyne R'C≡CH Alkyne->Pi_complex Base Base Base->Pi_complex Cu_acetylide R'C≡CCu Pi_complex->Cu_acetylide Cu_acetylide->Transmetalation CH_Activation_Workflow Start Pyridine with Directing Group (DG) Coordination Coordination of Metal Catalyst to DG Start->Coordination CH_Activation C-H Bond Cleavage (e.g., CMD) Coordination->CH_Activation Metallacycle Formation of Metallacycle Intermediate CH_Activation->Metallacycle Coupling Reaction with Coupling Partner Metallacycle->Coupling Functionalized_Intermediate Functionalized Intermediate Coupling->Functionalized_Intermediate Catalyst_Regeneration Catalyst Regeneration Functionalized_Intermediate->Catalyst_Regeneration Product Functionalized Pyridine Catalyst_Regeneration->Product

References

Efficacy of Pyridine-Based Methanol Derivatives: A Comparative Analysis Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of recently synthesized (5-Iodopyridin-3-yl)methanol derivatives and related pyridine compounds reveals significant inhibitory activity against critical biological targets implicated in cancer, including tubulin, FMS kinase, and Bcr-Abl. This guide provides a comparative overview of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

A noteworthy study highlights a series of diarylpyridine derivatives synthesized from 3-bromo-5-iodopyridine, a close precursor to this compound. These compounds have demonstrated potent inhibition of tubulin polymerization, a key process in cell division, with some derivatives exhibiting sub-micromolar IC50 values.[1][2][3][4][5] This positions them as promising candidates for the development of novel anticancer agents.

Further research into pyridine-based structures has identified potent inhibitors of FMS kinase and Bcr-Abl, two well-established targets in cancer therapy. While not direct derivatives of this compound, these findings underscore the potential of the pyridine scaffold in designing targeted kinase inhibitors.

This guide summarizes the available quantitative data, details the experimental protocols for the key biological assays, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

Performance Comparison of Diarylpyridine Derivatives Against Tubulin and Cancer Cell Lines

The following table summarizes the in vitro efficacy of diarylpyridine derivatives synthesized from 3-bromo-5-iodopyridine. The data includes IC50 values for antiproliferative activity against various human cancer cell lines and for the direct inhibition of tubulin polymerization.

Compound IDTarget Cell Line/AssayIC50 (µM)
10f HeLa0.45
MCF-70.58
SGC-79010.62
10g HeLa0.38
MCF-70.49
SGC-79010.55
10t HeLa0.19
MCF-70.25
SGC-79010.33
CA-4 (Control) HeLa0.018
MCF-70.012
SGC-79010.015
10t Tubulin PolymerizationSimilar to CA-4
CA-4 (Control) Tubulin PolymerizationPotent Inhibitor

Comparative Efficacy of Pyridine Derivatives Against Kinase Targets

This table provides a comparative view of the inhibitory activities of various pyridine derivatives against FMS kinase and Bcr-Abl.

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)
Pyridopyridine DerivativesFMS Kinase8g21.5
8h73.9
Pyrrolo[3,2-c]pyridine DerivativesFMS Kinase1e60
1r30
Pyridin-3-yl PyrimidinesBcr-AblA2Potent
A8Potent
A9Potent
Pyrido[2,3-d]pyrimidine DerivativesBcr-AblPD1663268

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in absorbance at 340 nm.[1][2]

Protocol:

  • Reconstitute purified tubulin (>99% pure) to a concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, and 5% glycerol).

  • Pre-warm a 96-well plate to 37°C.

  • Add 100 µL of the reconstituted tubulin solution to each well.

  • Introduce the test compounds at varying concentrations (e.g., 0.1 µM to 10 µM) to the wells. Use a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Combretastatin A-4).

  • Initiate the polymerization reaction by adding GTP.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Record the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves. The IC50 value is determined from the dose-response curves.[1][2]

FMS Kinase Activity Assay

Principle: This assay quantifies the activity of FMS kinase by measuring the phosphorylation of a substrate peptide. The amount of phosphorylated substrate is detected using a specific antibody in an ELISA-based format.

Protocol:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.

  • Add 5 µL of the test compound serially diluted in the assay buffer (with 1% DMSO) to the wells of a 384-well plate.

  • Prepare the kinase reaction mixture containing the FMS peptide substrate (e.g., SYEGNSYTFIDPTQ at 300 µM), ATP (1 mM), and recombinant human FMS kinase in the assay buffer.

  • Initiate the reaction by adding the kinase reaction mixture to the wells. The total volume should be 15 µL.

  • Seal the plate and incubate at room temperature for 2 hours.

  • Stop the reaction and detect the phosphorylated product by adding 5 µL of a detection reagent containing an anti-phosphotyrosine antibody conjugated to a fluorescent probe.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the IC50 values from the dose-response curves.

Bcr-Abl Kinase Activity Assay

Principle: This cell-based assay measures the inhibition of Bcr-Abl kinase activity in whole cells. A specific peptide substrate is introduced into the cells, and its phosphorylation by Bcr-Abl is quantified.[6]

Protocol:

  • Seed Bcr-Abl expressing cells (e.g., K562) into a 96-well filter plate.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period.

  • Add a cell-penetrating Bcr-Abl substrate peptide to the wells and incubate to allow for phosphorylation.

  • Lyse the cells and transfer the lysate to a streptavidin-coated plate to capture the biotinylated substrate peptide.

  • Detect the phosphorylated peptide using a phospho-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Measure the signal using a plate reader.

  • Determine the IC50 values from the dose-response curves.[6]

Visualizing the Mechanisms of Action

To illustrate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Tubulin Polymerization and Cell Cycle Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle M_Phase M-Phase Arrest Spindle->M_Phase Disruption by Inhibitor Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to M-phase arrest and apoptosis.

G cluster_1 Kinase Inhibition Assay Workflow Kinase Kinase (e.g., FMS, Bcr-Abl) Reaction Kinase Reaction Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor Pyridine Derivative Inhibitor->Kinase Detection Detection of Phosphorylation Reaction->Detection Result IC50 Value Detection->Result

Caption: General workflow for determining the IC50 value of a kinase inhibitor.

G cluster_2 Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Bcr_Abl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Bcr_Abl Inhibition

Caption: Inhibition of the Bcr-Abl fusion protein blocks downstream signaling, thereby inhibiting cancer cell proliferation.

References

Validating Novel Compounds from (5-Iodopyridin-3-yl)methanol: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel compound structures is a cornerstone of preclinical development. This guide provides a comparative overview of key experimental techniques for confirming the structure of new chemical entities derived from the versatile starting material, (5-Iodopyridin-3-yl)methanol. We present a hypothetical case study of a Suzuki-Miyaura cross-coupling reaction to illustrate the application of these methods and offer a comparison with a Sonogashira coupling product.

The this compound scaffold is a valuable starting point for the synthesis of diverse 3,5-disubstituted pyridines, a class of compounds with significant potential in medicinal chemistry, including in the development of antituberculosis agents.[1] The iodine atom at the 5-position provides a reactive handle for introducing a wide range of molecular fragments via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[2][3][4][5][6] The resulting novel compounds require meticulous structural characterization to ensure their identity and purity before further biological evaluation.

Comparative Analysis of Structural Validation Techniques

The definitive confirmation of a novel compound's structure relies on a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial relationships.- Unambiguous structure determination- High resolution data- Can identify isomers- Requires soluble samples- Can be time-consuming for complex molecules
Mass Spectrometry (MS) Determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.- High sensitivity- Accurate mass measurements- Can analyze complex mixtures- Does not provide detailed structural connectivity on its own
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.- Rapid and non-destructive- Good for identifying key functional groups- Can be difficult to interpret complex spectra- Not suitable for complete structure elucidation alone
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.- Unambiguous determination of absolute stereochemistry- Provides detailed bond lengths and angles- Requires a single, high-quality crystal- Not applicable to non-crystalline materials
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.) in a compound.- Confirms the empirical formula- Requires a pure sample- Does not provide structural information

Experimental Workflows for Structure Validation

The following diagrams illustrate the general workflow for synthesizing and validating the structure of a novel compound derived from this compound via two common cross-coupling reactions.

G General Workflow for Novel Compound Validation cluster_synthesis Synthesis cluster_validation Structural Validation start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction workup Reaction Work-up & Purification reaction->workup nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) workup->nmr ms Mass Spectrometry (HRMS) workup->ms ir IR Spectroscopy workup->ir xray X-ray Crystallography (if crystalline) workup->xray el_an Elemental Analysis workup->el_an final_structure Confirmed Structure nmr->final_structure ms->final_structure ir->final_structure xray->final_structure el_an->final_structure

A generalized workflow for the synthesis and structural validation of novel compounds.

Case Study: Synthesis and Validation of a Phenyl-Substituted Derivative

Hypothetical Reaction: Suzuki-Miyaura Coupling

A common modification of this compound involves a Suzuki-Miyaura coupling to introduce an aryl group.[2][3][6][7][8] In this hypothetical example, we couple it with phenylboronic acid.

G Suzuki-Miyaura Coupling of this compound reactant1 This compound product (5-Phenylpyridin-3-yl)methanol reactant1->product reactant2 Phenylboronic Acid reactant2->product catalyst Pd Catalyst & Base catalyst->product

Suzuki-Miyaura coupling reaction scheme.
Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (2.0 eq) are added.[7] The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Data Presentation: Expected Spectroscopic Data for (5-Phenylpyridin-3-yl)methanol
TechniqueExpected Data
¹H NMR Signals corresponding to the pyridine and phenyl protons. The disappearance of the signal for the proton at the 5-position of the starting material and the appearance of new aromatic signals for the phenyl group.
¹³C NMR Signals for all carbon atoms in the molecule, confirming the presence of both the pyridine and phenyl rings.
HRMS A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO.
IR Absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and C=C/C=N stretches of the pyridine ring.

Alternative Compound: A Sonogashira Coupling Product

For comparison, a Sonogashira coupling of this compound with an alkyne, such as phenylacetylene, would yield a different novel compound.[4][5][9][10]

G Sonogashira Coupling of this compound reactant1 This compound product (5-(Phenylethynyl)pyridin-3-yl)methanol reactant1->product reactant2 Phenylacetylene reactant2->product catalyst Pd/Cu Catalyst & Base catalyst->product

Sonogashira coupling reaction scheme.
Experimental Protocol: Sonogashira Coupling

A mixture of this compound (1.0 eq), phenylacetylene (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF is stirred at room temperature or heated.[5][10] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by chromatography.

Comparative Data for the Sonogashira Product
TechniqueExpected Data for (5-(Phenylethynyl)pyridin-3-yl)methanolKey Differences from Suzuki Product
¹H NMR Signals for the pyridine, phenyl, and alcohol protons.Presence of a characteristic alkyne proton signal (if terminal) or its absence (if disubstituted), and different chemical shifts for the aromatic protons.
¹³C NMR Signals for all carbon atoms, including two characteristic signals for the alkyne carbons.Presence of alkyne carbon signals.
HRMS A molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO.Different molecular weight.
IR Absorption bands for the O-H, aromatic C-H, and pyridine ring stretches, plus a characteristic C≡C stretch.Presence of a C≡C stretching band.

Conclusion

The structural validation of novel compounds derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, mass spectrometry, IR spectroscopy, and, when possible, X-ray crystallography are essential for unambiguous confirmation. By employing a systematic workflow of synthesis, purification, and comprehensive characterization, researchers can confidently establish the structure of new chemical entities, paving the way for further investigation into their biological activities. The choice of synthetic route, such as a Suzuki or Sonogashira coupling, will dictate the specific spectroscopic signatures to be expected, and a thorough analysis of this data is paramount for successful drug discovery and development.

References

Benchmarking (5-Iodopyridin-3-yl)methanol against other building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking (5-Iodopyridin-3-yl)methanol: A Comparative Guide for Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery campaign. The pyridine scaffold is a privileged motif, present in numerous FDA-approved drugs, prized for its ability to enhance biological potency, metabolic stability, and pharmacokinetic properties.[1] this compound represents a versatile building block, offering multiple points for diversification through its reactive iodine atom and its nucleophilic/pro-electrophilic hydroxymethyl group.

This guide provides a comparative benchmark of this compound against other structurally and functionally related building blocks. The comparison focuses on key parameters relevant to drug discovery: reactivity in common cross-coupling reactions, impact on metabolic stability, and influence on biological activity, using the synthesis of a hypothetical c-Met kinase inhibitor as a case study.

Alternative Building Blocks

For this comparative analysis, we will benchmark this compound against the following alternatives:

  • (5-Bromopyridin-3-yl)methanol: A common alternative with a different halogen, impacting reactivity in cross-coupling reactions.

  • (5-Chloropyridin-3-yl)methanol: Another halogenated analog, generally less reactive than its bromo and iodo counterparts.

  • (Pyridin-3-yl)methanol: The non-halogenated parent structure, serving as a baseline for evaluating the impact of the halogen.

  • 5-(Hydroxymethyl)nicotinonitrile: A bioisosteric analog where the iodine atom is replaced by a nitrile group, which can act as a hydrogen bond acceptor.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The reactivity of the halogenated pyridine building block is a key consideration for synthesis efficiency. The general reactivity trend for halopyridines in palladium-catalyzed Suzuki coupling is I > Br > Cl.

Table 1: Comparative Reactivity in a Model Suzuki-Miyaura Reaction

Building BlockHalogenRelative ReactivityTypical Yield (%)Notes
This compound IodoHigh85-95%Highly reactive, allowing for milder reaction conditions and lower catalyst loading.[2][3]
(5-Bromopyridin-3-yl)methanolBromoMedium70-85%A good balance of reactivity and stability; widely used.[4]
(5-Chloropyridin-3-yl)methanolChloroLow<50%Requires more forcing conditions, specialized catalysts, and ligands.[5][6]
(Pyridin-3-yl)methanolN/AN/AN/ANot suitable for direct Suzuki coupling at the 5-position without prior functionalization.
5-(Hydroxymethyl)nicotinonitrileN/AN/AN/AThe nitrile group is generally not used as a leaving group in Suzuki reactions.

Yields are representative estimates based on literature for similar substrates and may vary depending on the specific coupling partners and reaction conditions.

A logical workflow for a medicinal chemist would be to use these building blocks in a Suzuki-Miyaura coupling to generate a library of compounds for further testing.

G cluster_0 Building Block Selection cluster_1 Synthesis cluster_2 Compound Library cluster_3 Screening Cascade Iodo This compound Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Iodo->Suzuki Bromo (5-Bromopyridin-3-yl)methanol Bromo->Suzuki Chloro (5-Chloropyridin-3-yl)methanol Chloro->Suzuki Library Library of Pyridine Analogs Suzuki->Library KinaseAssay c-Met Kinase Assay Library->KinaseAssay MetabolicAssay Microsomal Stability KinaseAssay->MetabolicAssay PermeabilityAssay Caco-2 Permeability MetabolicAssay->PermeabilityAssay

Caption: Medicinal chemistry workflow for library synthesis and screening.

Impact on Biological and Pharmacokinetic Properties

The choice of building block extends beyond synthetic feasibility, profoundly influencing the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final molecule. In this section, we present a synthesized comparison based on data from various c-Met kinase inhibitor discovery programs reported in the literature.

Table 2: Benchmarking of Building Blocks in a c-Met Kinase Inhibitor Scaffold

ParameterThis compound(5-Bromopyridin-3-yl)methanol(Pyridin-3-yl)methanol5-(Hydroxymethyl)nicotinonitrile
c-Met IC50 (nM) 5 - 2010 - 5050 - 20020 - 100
Metabolic Stability (t1/2 in HLM, min) 30 - 6030 - 6015 - 30> 60
Cell Permeability (Papp, 10-6 cm/s) 5 - 105 - 102 - 53 - 7
Notes Potent inhibitor. Halogen may offer additional interactions.Potent inhibitor. Similar profile to iodo-analog.Lower potency, suggesting a substituent at the 5-position is beneficial for activity.[7][8]Good potency and improved metabolic stability. The nitrile can act as a hydrogen bond acceptor.

Data is synthesized and represents typical ranges observed in public domain studies on c-Met inhibitors containing similar pyridine cores. Absolute values are highly dependent on the overall molecular structure.

The following diagram illustrates a simplified c-Met signaling pathway, which is often dysregulated in cancer. The goal of the synthesized inhibitors is to block the ATP binding site of c-Met, thereby inhibiting downstream signaling.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates ADP ADP cMet->ADP Downstream Downstream Signaling (Proliferation, Survival) cMet->Downstream Phosphorylates ATP ATP ATP->cMet Inhibitor Pyridine-based Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and point of inhibition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of halopyridines with an arylboronic acid.

  • Materials:

    • (5-Halopyridin-3-yl)methanol (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To an oven-dried flask, add the (5-halopyridin-3-yl)methanol, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[9][10][11]

Protocol for In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Materials:

    • Recombinant human c-Met kinase

    • Kinase substrate peptide

    • ATP (at Kₘ concentration)

    • Test compound (serially diluted in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

  • Procedure:

    • Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of c-Met kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. Incubate for 60 minutes at 30°C.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12][13][14]

Protocol for Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

  • Materials:

    • Human Liver Microsomes (HLM)

    • Test compound (1 µM final concentration)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound to the HLM solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the half-life (t₁/₂) by plotting the natural logarithm of the percent remaining compound versus time.

The following diagram illustrates the workflow for the microsomal stability assay.

G Start Start: Test Compound + HLM Incubate Pre-incubate at 37°C Start->Incubate AddNADPH Initiate Reaction: Add NADPH Incubate->AddNADPH TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) AddNADPH->TimePoints Quench Quench Reaction (Cold Acetonitrile + IS) TimePoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Result Result: Half-life (t½) Analyze->Result

References

A Comparative Guide to Catalyst Performance in Halopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halopyridines through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The choice of catalyst system is critical and directly influences reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halopyridines, supported by experimental data and detailed protocols to inform catalyst selection and optimization.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1] The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl, with chloropyridines being the most challenging substrates.[2] The selection of the palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro- and bromopyridines.[2][3]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of different halopyridines.

HalopyridineBoronic Acid/EsterCatalyst System (Loading)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)Cs₂CO₃1,4-Dioxane/H₂O10018High[1]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O801285[2]
4-Chloropyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)K₃PO₄1,4-Dioxane1001678[2]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5 mol%), Ligand 1 (3 mol%)KF1,4-Dioxane1101282[4]
3-Bromo-2-aminopyridineArylboronic acidRuPhos-Pd-G3 (2 mol%)LiHMDSToluene1001675-95[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[1]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which is essential in the synthesis of many biologically active compounds.[6][7] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[8][9]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The table below outlines the performance of different palladium catalyst systems in the Buchwald-Hartwig amination of various halopyridines.

HalopyridineAmineCatalyst System (Loading)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001695[7]
6-Bromopyridin-3-amineAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene11012High[8]
3-Bromopyridine-D4PiperidinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)LiHMDSTHF8018High[6]
3-Halo-2-aminopyridineSecondary AmineRuPhos PrecatalystLiHMDSTolueneRT-100-High[5]
3-Halo-2-aminopyridinePrimary AmineBrettPhos PrecatalystLiHMDSTolueneRT-100-High[5]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with Morpholine[7]

Materials:

  • 2-Bromo-4-methylpyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium precursor (1-5 mol%), phosphine ligand (1.5-10 mol%), and base (1.4-2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes for catalyst pre-formation.

  • Add 2-Bromo-4-methylpyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent, wash with water and brine, and dry the organic layer.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Nickel-Catalyzed Cross-Coupling of Halopyridines

Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions.[10][11] They have shown particular promise in the coupling of challenging substrates, such as aryl chlorides.[12]

Performance of a Nickel Catalyst in Buchwald-Hartwig Amination

Recent research has explored photochemically driven, nickel-catalyzed Buchwald-Hartwig amination reactions, which can proceed under mild conditions.[13][14]

HalopyridineAmineCatalyst SystemLight SourceSolventTemp. (°C)Time (h)Yield (%)Reference
(Hetero)aryl iodides/bromidesAlkyl aminesNiBr₂·DME, dtbbpyVisible Light-Mild-Good to Excellent[13]

Visualizing Catalytic Processes

To aid in the understanding of the experimental setup and chemical transformations, the following diagrams illustrate key aspects of the catalytic cross-coupling of halopyridines.

experimental_workflow start Start setup Reaction Setup (Halopyridine, Coupling Partner, Catalyst, Ligand, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill) setup->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General experimental workflow for catalytic cross-coupling.

catalyst_selection halopyridine Halopyridine Substrate reactivity Reactivity (I > Br > Cl) halopyridine->reactivity sterics Steric Hindrance halopyridine->sterics electronics Electronic Effects (EWG vs. EDG) halopyridine->electronics catalyst Catalyst System (Metal + Ligand) reactivity->catalyst sterics->catalyst electronics->catalyst

Factors influencing catalyst selection for halopyridine coupling.

catalytic_cycle cluster_steps pd0 Pd(0)Ln pd2_complex R-Pd(II)L-X pd0->pd2_complex R-X transmetalation_complex R-Pd(II)L-R' pd2_complex->transmetalation_complex R'-M transmetalation_complex->pd0 R-R' oa Oxidative Addition tm Transmetalation re Reductive Elimination

Simplified catalytic cycle for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of (5-Iodopyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (5-Iodopyridin-3-yl)methanol as a hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

This compound , with CAS number 72299-58-2, is a combustible solid classified as a halogenated organic compound.[1] Due to its iodine content and pyridine structure, it is considered hazardous and requires specific disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Improper disposal can lead to harmful environmental effects and potential harm to wildlife.[2]

Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous compounds such as brominated and other substituted pyridines suggest that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4][5] Therefore, handling and disposal should always be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated area or a chemical fume hood.[1][3][5]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] this compound waste should be collected in a designated container for halogenated organic waste.[1][6]

Key steps for collection:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate percentages.[1]

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][7]

Spill Management

In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1][3] Collect the absorbed material into a designated, sealed container for hazardous waste.[1] Prevent the chemical from entering drains or waterways.[1][3]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste.[1] The container should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[1]

Arranging for Disposal

The final step in the disposal process is to arrange for the removal of the hazardous waste by a licensed disposal company.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. For related compounds, permissible exposure limits and other quantitative safety data would be found in their respective Safety Data Sheets.

Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Spill & Contamination cluster_2 Final Disposal A Generation of This compound Waste B Select a compatible, leak-proof container A->B C Label container: 'Hazardous Waste' 'this compound' B->C D Segregate from incompatible materials C->D H Store container in a secure, well-ventilated area D->H When container is full or no longer in use E Spill Occurs F Absorb with inert material (e.g., sand, vermiculite) E->F G Collect in a sealed hazardous waste container F->G G->H After cleanup I Contact Environmental Health & Safety (EHS) for pickup H->I J Waste collected by licensed disposal company I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (5-Iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (5-Iodopyridin-3-yl)methanol (CAS No. 72299-58-2) in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment

Personal Protective Equipment (PPE) Summary

A summary of the required personal protective equipment is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or butyl rubber).Prevents skin contact and absorption.
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust and potential vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Ventilation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • PPE: Before handling, ensure all necessary PPE is correctly donned.

  • Static Control: Use non-sparking tools and take precautionary measures against static discharge to prevent dust ignition.[1]

  • Weighing: Handle the compound gently to avoid creating dust. Use a dedicated and clearly labeled set of spatulas and weighing boats.

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Container: Keep the container covered as much as possible during dissolution.

During the Experiment
  • Labeling: Clearly label all containers with the chemical name and any known hazards.

  • Work Area: Keep the work area clean and organized. Avoid working alone.

  • Incompatible Materials: Store apart from foodstuff containers and incompatible materials.[1]

Post-Experiment
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing boats, pipette tips, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Storage and Disposal
  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.

  • Spills: In the event of a spill, evacuate the area. Use appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Start: Review SDS and SOPs assess_hazards Assess Hazards prep_start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prep_hood Prepare Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end end wash_hands->end End spill Spill spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure exposure_response Follow First Aid Procedures exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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